ZM522
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H51FO4 |
|---|---|
Molecular Weight |
578.8 g/mol |
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-(4-fluorobenzoyl)oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |
InChI |
InChI=1S/C37H51FO4/c1-22(2)25-14-19-37(32(40)41)21-20-35(6)26(30(25)37)12-13-28-34(5)17-16-29(33(3,4)27(34)15-18-36(28,35)7)42-31(39)23-8-10-24(38)11-9-23/h8-11,25-30H,1,12-21H2,2-7H3,(H,40,41)/t25-,26+,27-,28+,29-,30+,34-,35+,36+,37-/m0/s1 |
InChI Key |
YVDDYENCDWEHSB-DWKDZXJCSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C6=CC=C(C=C6)F)C)C(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C6=CC=C(C=C6)F)C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
ZM522 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of ZM522
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent and selective small-molecule inhibitor of CD73 (ecto-5'-nucleotidase), a critical enzyme in the adenosine signaling pathway. By blocking the enzymatic activity of CD73, this compound effectively curtails the production of immunosuppressive adenosine within the tumor microenvironment. This mode of action leads to an enhanced anti-tumor immune response, primarily through the revitalization of T-cell function and an increase in the production of key pro-inflammatory cytokines such as interferon-γ (IFN-γ). This guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Inhibition of CD73
The primary molecular target of this compound is the cell surface enzyme CD73.[1][2][3][4][5] CD73 is a key ecto-enzyme that catalyzes the dephosphorylation of extracellular adenosine monophosphate (AMP) to adenosine.[1][3][4][6] In the context of cancer, the accumulation of extracellular adenosine is a major mechanism of immune evasion.[1][2] Adenosine exerts potent immunosuppressive effects by binding to its receptors on various immune cells, including T-cells and natural killer (NK) cells, thereby dampening their anti-tumor activity.[1][3]
This compound acts as a competitive inhibitor of CD73, blocking its catalytic activity and thus preventing the generation of adenosine from AMP.[4] This action effectively reverses the adenosine-mediated immunosuppression within the tumor microenvironment, restoring and enhancing the function of tumor-infiltrating immune cells.[1]
Signaling Pathway
The mechanism of action of this compound can be visualized through the following signaling cascade:
Quantitative Data
The inhibitory potency of this compound against its target, CD73, has been quantified through in vitro enzymatic assays.
| Compound | Target | Assay Type | IC50 (μM) | Reference |
| This compound | Human CD73 | Enzymatic Assay | 0.56 | [3] |
| ZM553 | Human CD73 | Enzymatic Assay | 0.74 | [3] |
| ZM557 | Human CD73 | Enzymatic Assay | 0.47 | [3] |
| α,β-methylene adenosine diphosphate (APCP) | Human CD73 | Enzymatic Assay | (Positive Control) | [3] |
These data demonstrate that this compound is a potent inhibitor of human CD73, with an IC50 value in the sub-micromolar range.[3]
Key Experimental Protocols
The characterization of this compound involves a series of in vitro and cell-based assays to determine its inhibitory activity and effects on immune cell function.
In Vitro CD73 Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified CD73.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CD73 enzyme and its substrate, adenosine monophosphate (AMP), are prepared in an appropriate assay buffer.
-
Compound Incubation: this compound, at a range of concentrations, is pre-incubated with the CD73 enzyme to allow for binding.
-
Enzymatic Reaction: The reaction is initiated by the addition of AMP. The mixture is then incubated at 37°C for a defined period to allow for the conversion of AMP to adenosine.
-
Detection of Adenosine: The amount of adenosine produced is quantified. A common method is liquid chromatography-mass spectrometry (LC-MS/MS) for direct and sensitive detection.[7][8] Alternatively, commercially available kits that measure phosphate release or utilize coupled enzyme reactions to generate a fluorescent or colorimetric signal can be used.
-
Data Analysis: The percentage of CD73 inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The half-maximal inhibitory concentration (IC50) is then determined by fitting the data to a dose-response curve.[9]
T-Cell Activation and Proliferation Assay
This cell-based assay evaluates the ability of this compound to rescue T-cell function from AMP-mediated suppression.[6]
Methodology:
-
T-Cell Isolation: Primary human CD8+ T-cells are isolated from healthy donor peripheral blood mononuclear cells (PBMCs).
-
T-Cell Stimulation: The isolated T-cells are activated using stimuli that mimic physiological T-cell receptor (TCR) engagement, such as anti-CD3 and anti-CD28 antibodies, often coated on beads.[10]
-
Treatment Conditions: The stimulated T-cells are cultured under different conditions:
-
Control (no additions)
-
AMP (to induce immunosuppression via endogenous CD73 activity)
-
AMP in the presence of varying concentrations of this compound.
-
-
Proliferation Measurement: T-cell proliferation is assessed after several days of culture. A standard method is to label the cells with a fluorescent dye like carboxyfluorescein succinimidyl ester (CFSE) before stimulation. As cells divide, the dye is distributed equally between daughter cells, and the dilution of the fluorescent signal, measured by flow cytometry, is proportional to the extent of proliferation.
-
Cytokine Analysis: The supernatant from the cell cultures is collected to measure the concentration of secreted cytokines, particularly IFN-γ, using an enzyme-linked immunosorbent assay (ELISA).[11] Alternatively, intracellular cytokine staining followed by flow cytometry can be performed to determine the percentage of IFN-γ-producing cells.[12]
Conclusion
This compound is a potent inhibitor of CD73, a key enzyme in the immunosuppressive adenosine pathway. Its mechanism of action involves the direct blockade of adenosine production, leading to the restoration of T-cell-mediated anti-tumor immunity. The preclinical data, including its sub-micromolar IC50 value and its ability to enhance T-cell activation and IFN-γ production, highlight its potential as a therapeutic agent in the field of cancer immunotherapy. Further research and clinical development will be crucial to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of Non-Nucleotide CD73 Inhibitors Using a Molecular Docking and 3D-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective Non-Nucleotide Small Molecule Inhibitors of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule CD73 inhibitors for the immunotherapy of cancer: a patent and literature review (2017-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Series of Potent, Selective, and Orally Bioavailable Nucleoside Inhibitors of CD73 That Demonstrates In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oricpharma.com [oricpharma.com]
- 8. scispace.com [scispace.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Interferon γ Is Required for Activation-induced Death of T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Regulation of IFN-γ Signaling Is Essential for the Cytotoxic Activity of CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of ZM522: A Technical Guide to Biological Target Identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
The identification of a bioactive compound's biological target is a critical step in drug discovery and development. It provides the foundation for understanding its mechanism of action, predicting potential on- and off-target effects, and developing safer and more effective therapeutics. This technical guide outlines a comprehensive strategy for the biological target identification of a novel investigational kinase inhibitor, ZM522. We detail key experimental protocols, present hypothetical quantitative data in structured tables, and provide visual representations of experimental workflows and a potential signaling pathway using Graphviz diagrams. This document serves as a practical framework for researchers engaged in the challenging yet essential process of target deconvolution.
Introduction to Target Identification
The journey of a potential new drug from a "hit" in a screen to a well-characterized therapeutic agent hinges on the precise identification of its molecular target(s). Phenotype-based drug discovery often yields compounds with desirable cellular effects, but their direct protein interactors are initially unknown. The process of elucidating these targets, known as target identification or target deconvolution, employs a variety of sophisticated techniques. These methods can be broadly categorized into direct and indirect approaches.
Direct methods, such as affinity chromatography and mass spectrometry-based proteomics, aim to physically isolate the target protein based on its interaction with the compound.[1][2] Indirect methods, on the other hand, infer targets by observing the compound's effect on cellular processes, such as kinase activity profiles or changes in protein thermal stability.[3] A multi-pronged approach combining several techniques is often the most effective strategy for robust target validation.
This guide will focus on a hypothetical novel kinase inhibitor, this compound, to illustrate a typical workflow for biological target identification.
Experimental Strategy for this compound Target Identification
Our strategy for identifying the biological targets of this compound involves a tiered approach, beginning with broad, unbiased screening and progressing to more focused validation experiments. The primary techniques employed are:
-
Kinase Profiling: To assess the selectivity of this compound across a large panel of kinases.
-
Affinity Chromatography coupled with Mass Spectrometry (AC-MS): To isolate and identify proteins that directly bind to this compound.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context.
The overall workflow for this process is depicted below.
Kinase Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of recombinant human kinases.
Methodology:
A competitive binding assay is utilized to quantify the interaction of this compound with a panel of over 400 human kinases. The assay measures the amount of kinase-specific ligand that is displaced from the active site by the test compound. The results are reported as the percentage of remaining kinase activity at a given concentration of this compound.
Experimental Protocol:
-
Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: Kinases are prepared in a buffer solution and dispensed into multi-well plates.
-
Compound Incubation: this compound dilutions are added to the kinase-containing wells and incubated to allow for binding.
-
Ligand Addition: A proprietary, labeled ligand that binds to the kinase active site is added to all wells.
-
Detection: The amount of bound ligand is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).
-
Data Analysis: The percentage of inhibition is calculated relative to control wells (containing DMSO only). IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Results:
The kinase profiling of this compound at a concentration of 1 µM revealed significant inhibition of several kinases, with a particularly strong effect on the MAP kinase pathway.
| Table 1: Kinase Profiling of this compound (1 µM) | |
| Kinase Target | % Inhibition |
| MEK1 | 98% |
| MEK2 | 95% |
| ERK1 | 75% |
| ERK2 | 72% |
| p38α | 68% |
| JNK1 | 55% |
| CDK2 | 15% |
| AKT1 | 10% |
| Table 2: IC50 Values for Selected Kinases | |
| Kinase Target | IC50 (nM) |
| MEK1 | 25 |
| MEK2 | 30 |
| ERK1 | 150 |
| ERK2 | 180 |
| p38α | 320 |
Affinity Chromatography-Mass Spectrometry (AC-MS)
Objective: To identify direct binding partners of this compound from a complex cellular lysate.
Methodology:
This technique involves immobilizing a derivatized version of this compound onto a solid support (e.g., agarose beads). A cell lysate is then passed over this "bait," and proteins that bind to this compound are retained. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.[2][3]
Experimental Protocol:
-
Synthesis of this compound-linker-biotin conjugate: this compound is chemically modified with a linker arm and a biotin tag for immobilization.
-
Immobilization: The biotinylated this compound is incubated with streptavidin-coated agarose beads to create the affinity matrix.
-
Cell Lysis: Human cancer cells (e.g., HeLa) are lysed to release cellular proteins.
-
Affinity Pull-down: The cell lysate is incubated with the this compound-conjugated beads.
-
Washing: The beads are washed extensively with buffer to remove non-specifically bound proteins.
-
Elution: Specifically bound proteins are eluted from the beads using a denaturing solution.
-
Proteomic Analysis: The eluted proteins are separated by SDS-PAGE, in-gel digested with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometry data is searched against a protein database to identify the captured proteins.
Results:
The AC-MS experiment identified several potential binding partners of this compound. The most abundant hits are listed in the table below.
| Table 3: Top Protein Hits from AC-MS | ||
| Protein Name | Gene Name | Unique Peptides |
| Mitogen-activated protein kinase kinase 1 | MAP2K1 (MEK1) | 15 |
| Mitogen-activated protein kinase kinase 2 | MAP2K2 (MEK2) | 12 |
| Heat shock protein 90 | HSP90AA1 | 8 |
| Tubulin beta chain | TUBB | 5 |
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its putative targets in intact cells.
Methodology:
CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[3] In this assay, cells are treated with this compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is quantified, and a shift in the melting curve indicates target engagement.
Experimental Protocol:
-
Cell Treatment: Intact cells are treated with either this compound or a vehicle control (DMSO).
-
Heating: The cell suspensions are divided into aliquots and heated to a range of temperatures (e.g., 40-70°C).
-
Lysis and Centrifugation: The cells are lysed, and precipitated proteins are removed by centrifugation.
-
Protein Quantification: The amount of soluble protein in the supernatant is quantified by Western blotting using antibodies specific for the putative targets (MEK1 and MEK2).
-
Data Analysis: The intensity of the Western blot bands is plotted against temperature to generate melting curves. A rightward shift in the curve for this compound-treated cells compared to the control indicates stabilization of the target protein.
Results:
The CETSA results demonstrated a significant thermal stabilization of MEK1 and MEK2 in cells treated with this compound, confirming direct target engagement in a cellular environment.
| Table 4: CETSA Melting Temperature (Tm) Shift | |
| Target Protein | ΔTm (°C) with this compound |
| MEK1 | +5.2 |
| MEK2 | +4.8 |
Proposed Signaling Pathway for this compound
Based on the identification of MEK1 and MEK2 as the primary targets of this compound, we propose that this compound exerts its cellular effects by inhibiting the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
Conclusion
The systematic application of kinase profiling, affinity chromatography-mass spectrometry, and the cellular thermal shift assay has successfully identified and validated MEK1 and MEK2 as the primary biological targets of the novel inhibitor this compound. This multi-faceted approach provides a high degree of confidence in the target identification process. The elucidation of MEK1/2 as the direct targets of this compound provides a clear mechanistic rationale for its observed cellular effects and paves the way for its further preclinical and clinical development as a potential therapeutic for cancers driven by aberrant MAPK/ERK signaling. The methodologies and workflows detailed in this guide offer a robust framework for the biological target identification of other novel bioactive compounds.
References
- 1. An update of label-free protein target identification methods for natural active products [thno.org]
- 2. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
ZM522: An In-Depth Technical Guide to its In Vitro Activity and Potency
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity and potency of ZM522, a novel inhibitor of the ecto-5'-nucleotidase (CD73). This compound, a fluorinated derivative of betulinic acid, has emerged as a promising small molecule for immunotherapy research, primarily due to its ability to modulate the immunosuppressive tumor microenvironment. This document details the quantitative potency of this compound, the experimental methodologies for its characterization, and the underlying signaling pathways it influences.
Quantitative In Vitro Potency of this compound
The primary mechanism of action of this compound is the inhibition of the CD73 enzyme, which plays a critical role in the production of immunosuppressive adenosine in the extracellular space. The inhibitory potency of this compound has been quantified, with a reported half-maximal inhibitory concentration (IC50) value of 0.56 μM against the human CD73 enzyme.[1][2][3][4][5][6] This demonstrates a significant inhibitory activity, highlighting its potential as a modulator of the adenosine pathway.
| Compound | Target | IC50 (μM) | Fold Increase in Activity vs. APCP |
| This compound | Human CD73 | 0.56 | 7-fold |
APCP (α,β-methylene adenosine diphosphate) is a known CD73 inhibitor used as a positive control.[1][3]
Mechanism of Action and Signaling Pathway
This compound exerts its effect by targeting CD73, a key enzyme in the adenosine signaling pathway. CD73 is responsible for the dephosphorylation of adenosine monophosphate (AMP) to adenosine. In the tumor microenvironment, elevated levels of adenosine bind to A2A receptors on immune cells, such as T cells, leading to the suppression of their anti-tumor activity. By inhibiting CD73, this compound blocks the production of adenosine, thereby preventing this immunosuppressive signal and promoting immune cell function.[1]
A key in vitro effect of this compound is the significant elevation of interferon-gamma (INF-γ) levels.[2][3][6][7][8] This indicates a rescue of T cell activation from adenosine-mediated suppression, a critical step in restoring anti-tumor immunity.[1][3][9]
Experimental Protocols
While the specific, detailed protocols for the characterization of this compound are proprietary to the discovering entity, this section outlines the general methodologies typically employed for evaluating the in vitro activity of CD73 inhibitors.
CD73 Inhibitory Assay (IC50 Determination)
This assay is designed to quantify the concentration of an inhibitor required to reduce the enzymatic activity of CD73 by 50%.
Workflow:
Methodology:
-
Enzyme and Inhibitor Preparation: Recombinant human CD73 enzyme is diluted in an appropriate assay buffer. A serial dilution of this compound is prepared to test a range of concentrations.
-
Incubation: The CD73 enzyme is pre-incubated with the various concentrations of this compound in a microplate for a defined period to allow for inhibitor binding.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, adenosine monophosphate (AMP).
-
Reaction and Termination: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C). The reaction is then stopped, often by the addition of a reagent that denatures the enzyme.
-
Detection: The product of the reaction, either inorganic phosphate or adenosine, is measured. Common detection methods include colorimetric assays for phosphate (e.g., Malachite Green assay) or HPLC-based methods for adenosine quantification.
-
Data Analysis: The percentage of CD73 inhibition for each this compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
T Cell Activation Assay (INF-γ Measurement)
This assay assesses the ability of this compound to reverse AMP-mediated suppression of T cell activation, measured by the production of INF-γ.
Workflow:
Methodology:
-
Cell Preparation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood.
-
T Cell Stimulation and Suppression: PBMCs are cultured in the presence of T cell activators (e.g., anti-CD3 and anti-CD28 antibodies) to stimulate T cell proliferation and cytokine production. Concurrently, AMP is added to the culture to induce an immunosuppressive environment through its conversion to adenosine.
-
Treatment with this compound: Different concentrations of this compound are added to the cell cultures.
-
Incubation: The cells are incubated for a period of 48 to 72 hours to allow for T cell activation and cytokine secretion.
-
Supernatant Collection: The cell culture supernatant is collected.
-
INF-γ Quantification: The concentration of INF-γ in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The levels of INF-γ in the this compound-treated groups are compared to the AMP-suppressed control group to determine the extent to which this compound can rescue T cell function.
Conclusion
This compound is a potent in vitro inhibitor of CD73, effectively blocking the production of immunosuppressive adenosine. Its ability to reverse AMP-mediated suppression of T cell activation, as evidenced by increased INF-γ production, underscores its potential as a valuable tool for immuno-oncology research and development. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other novel CD73 inhibitors.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Other Targets | DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. CD73 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CD73 Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 9. researchgate.net [researchgate.net]
VX-522: A Technical Overview of an Investigational mRNA Therapy for Cystic Fibrosis
Executive Summary: VX-522 is an investigational messenger RNA (mRNA) therapeutic currently in early-stage clinical development for the treatment of cystic fibrosis (CF). Developed through a collaboration between Vertex Pharmaceuticals and Moderna, this novel therapy aims to address the underlying cause of CF in patients with genetic mutations that do not respond to existing cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapies. By delivering a functional copy of the CFTR mRNA to lung cells, VX-522 is designed to enable the production of a full-length, functional CFTR protein. This report provides a comprehensive overview of the discovery, development, mechanism of action, and ongoing clinical evaluation of VX-522.
Introduction to Cystic Fibrosis and the Unmet Need
Cystic fibrosis is a rare, life-shortening genetic disease caused by mutations in the CFTR gene.[1] These mutations result in a defective or absent CFTR protein, a chloride ion channel critical for maintaining the balance of salt and water across cell membranes.[1] The dysfunction of this protein leads to the accumulation of thick, sticky mucus in various organs, most severely affecting the lungs and leading to chronic infections, inflammation, and progressive lung damage.[1][2]
While significant advancements have been made with the development of CFTR modulators, which improve the function of mutant CFTR protein, a subset of the CF population, estimated to be around 5,000 people globally, have mutations that result in little to no CFTR protein production.[1] These patients do not benefit from currently available CFTR modulators, representing a significant unmet medical need.[2][3] VX-522 is being developed specifically for this patient population.[2][4]
Discovery and Development History
The development of VX-522 is a result of an exclusive research collaboration between Vertex Pharmaceuticals and Moderna, initiated in 2016.[5][6] This partnership leverages Moderna's expertise in mRNA technology and lipid nanoparticle (LNP) delivery with Vertex's deep understanding of CF biology.[6]
On December 12, 2022, Vertex Pharmaceuticals announced that the U.S. Food and Drug Administration (FDA) had cleared the Investigational New Drug (IND) application for VX-522, enabling the initiation of clinical trials.[1][6] Subsequently, a Phase 1/2 clinical trial, known as the BEACON-CF study, was initiated to evaluate the safety, tolerability, and efficacy of VX-522 in adult CF patients with CFTR genotypes not responsive to modulator therapy.[7][8][9]
In May 2025, Vertex announced a temporary pause in the multiple ascending dose portion of the Phase 1/2 trial to assess a tolerability issue.[10]
Mechanism of Action: An mRNA-based Approach
VX-522 is an mRNA therapy designed to deliver a synthetic, full-length human CFTR mRNA to the airway epithelial cells of the lungs.[5] The mRNA is encapsulated within a lipid nanoparticle (LNP), which protects the mRNA from degradation and facilitates its uptake into the target cells.[11]
The proposed mechanism of action is as follows:
-
Administration: VX-522 is administered directly to the lungs via oral inhalation using a nebulizer.[2][8]
-
Cellular Uptake: The LNP-encapsulated mRNA is taken up by the lung epithelial cells.
-
Translation: Once inside the cell, the mRNA is released into the cytoplasm and utilizes the cell's own translational machinery to synthesize a full-length, functional CFTR protein.
-
Protein Trafficking and Function: The newly synthesized CFTR protein is then trafficked to the cell membrane, where it is expected to function as a normal chloride channel, thereby restoring the proper balance of salt and water on the airway surface.
This approach bypasses the underlying genetic mutation, providing the necessary instructions for the cell to produce a functional protein.[3][8]
Signaling Pathway Diagram
Caption: Mechanism of action of VX-522 in an airway epithelial cell.
Preclinical and Clinical Development
As of late 2025, VX-522 is in Phase 1/2 of clinical development. Detailed preclinical data, including quantitative measures such as IC50 or Ki values, are not publicly available. The focus of the current clinical trial is on safety, tolerability, and preliminary efficacy.
Clinical Trial: BEACON-CF (NCT05668741)
The BEACON-CF trial is a Phase 1/2, multi-part, dose-escalation study evaluating VX-522 in adults with CF who are not responsive to CFTR modulator therapy.[7][8][9]
Table 1: BEACON-CF Clinical Trial Overview
| Parameter | Description | Reference |
| Official Title | A Phase 1/2 Dose Escalation Study Evaluating the Safety, and Tolerability and Efficacy of VX-522 in Subjects 18 Years of Age and Older With Cystic Fibrosis and a CFTR Genotype Not Responsive to CFTR Modulator Therapy | [7] |
| ClinicalTrials.gov ID | NCT05668741 | [7] |
| Sponsor | Vertex Pharmaceuticals Incorporated | [7] |
| Collaborator | Moderna, Inc. | [7] |
| Phase | Phase 1/2 | [7] |
| Study Type | Interventional | [7] |
| Estimated Enrollment | 39 participants | [7] |
| Age | 18 to 65 years | [7] |
| Intervention | VX-522 mRNA therapy administered via oral inhalation using a nebulizer. Some cohorts receive VX-522 in combination with ivacaftor (IVA). | [2][7] |
| Primary Outcome | Safety and tolerability | [2] |
| Secondary Outcome | Change in percent predicted Forced Expiratory Volume in 1 second (ppFEV1) | [2] |
Table 2: BEACON-CF Study Design
| Part | Description | Duration | Reference |
| Part 1: Single Ascending Dose (SAD) | Participants receive a single dose of VX-522 to evaluate safety at increasing dose levels. | 28 weeks | [8] |
| Part 2: Multiple Ascending Dose (MAD) Arm 1 | Participants receive multiple doses of VX-522 to evaluate safety and tolerability of repeated dosing. | Up to 12 weeks | [8] |
| Part 3: Multiple Ascending Dose (MAD) Arm 2 | Participants receive multiple doses of VX-522 in combination with ivacaftor (IVA) to assess safety and potential for enhanced effect. | Up to 16 weeks | [8] |
Experimental Protocols
Detailed experimental protocols for the BEACON-CF trial are not publicly available. However, the study involves standard clinical trial procedures for a Phase 1/2 study, including:
-
Screening: To determine patient eligibility based on inclusion and exclusion criteria.[4][7]
-
Dose Administration: VX-522 is administered via a nebulizer. Ivacaftor, when used, is administered orally.[2][3]
-
Safety Monitoring: Regular monitoring for adverse events through physical examinations, laboratory tests, and electrocardiograms.[12]
-
Efficacy Assessment: Measurement of lung function using spirometry (FEV1).[2]
Clinical Trial Workflow Diagram
Caption: High-level workflow of the BEACON-CF clinical trial.
Future Directions and Conclusion
VX-522 represents a promising and novel therapeutic modality for a segment of the cystic fibrosis population with a high unmet medical need. Its mechanism of action, which involves delivering a functional copy of the CFTR mRNA, has the potential to be transformative for patients who do not produce any CFTR protein. The ongoing Phase 1/2 clinical trial will provide crucial data on the safety and preliminary efficacy of this approach. The temporary pause in the multiple ascending dose arm highlights the challenges inherent in developing novel therapies, and further updates from Vertex Pharmaceuticals will be critical in determining the future trajectory of VX-522's development. Successful development of VX-522 would not only provide a much-needed treatment option for a specific group of CF patients but also validate the potential of mRNA therapeutics for other genetic diseases affecting the lungs.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Study Drug - Beacon-CF [beacon-cf.co.uk]
- 4. ⦠[clinicaltrials.vrtx.com]
- 5. Vertex cleared to enter clinic with mRNA therapy VX-522 for cystic fibrosis | BioWorld [bioworld.com]
- 6. fibrosicistica.it [fibrosicistica.it]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. VX-522 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. trialfinder.cysticfibrosis.ca [trialfinder.cysticfibrosis.ca]
Methodological & Application
Unraveling the Cellular Impact of ZM522: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The experimental compound ZM522 has emerged as a molecule of interest in cellular and pharmacological research. To facilitate further investigation and ensure methodological consistency, this document provides detailed application notes and standardized protocols for the use of this compound in cell culture experiments. These guidelines are intended for researchers, scientists, and professionals engaged in drug development and cellular biology.
Introduction
Data Presentation
Consistent and clear data presentation is paramount for the interpretation and comparison of experimental results. All quantitative data should be summarized in structured tables.
Table 1: Cellular Viability (IC₅₀) of this compound in Various Cell Lines
| Cell Line | Seeding Density (cells/well) | Treatment Duration (hours) | IC₅₀ (µM) |
| Example: MCF-7 | 5,000 | 72 | Data to be determined |
| Example: A549 | 4,000 | 72 | Data to be determined |
| Example: Jurkat | 10,000 | 48 | Data to be determined |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | This compound Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Example: HeLa | 0 (Control) | Data | Data | Data |
| 1x IC₅₀ | Data | Data | Data | |
| 2x IC₅₀ | Data | Data | Data |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. The following protocols provide a framework for key in vitro assays.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Remove the seeding medium and add 100 µL of the medium containing various concentrations of this compound to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution following treatment with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x IC₅₀) for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and centrifuge at a low speed.
-
Fixation: Wash the cell pellet with PBS and then resuspend in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase staining buffer. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: A potential signaling pathway that could be modulated by an experimental compound.
Caption: A logical workflow for the in vitro characterization of an experimental compound.
Optimizing Western Blot Analysis of ZM522-Mediated Adenosine A3 Receptor Antagonism
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the optimization of Western blot analysis to study the effects of ZM522, a selective antagonist of the adenosine A3 receptor (A3AR). This compound, also known as BW-A522, modulates the cyclic adenosine monophosphate (cAMP) signaling pathway by blocking the inhibitory effect of A3AR activation on adenylyl cyclase. This application note outlines the experimental workflow, from cell culture and treatment to protein detection, and provides guidance on optimizing key parameters for robust and reproducible results. The protocol focuses on the analysis of downstream targets of the A3AR/cAMP pathway, specifically the phosphorylation status of Protein Kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB).
Introduction
The adenosine A3 receptor (A3AR) is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, couples to inhibitory G proteins (Gi). This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP). The cAMP signaling pathway plays a crucial role in a multitude of cellular processes. This compound acts as a selective antagonist for the A3AR, thereby preventing the agon-ist-induced down-regulation of cAMP production.
Western blotting is a powerful technique to investigate the effects of pharmacological agents like this compound on specific signaling pathways. By quantifying the changes in the phosphorylation state of key downstream effectors, researchers can elucidate the mechanism of action and cellular consequences of A3AR blockade. This protocol provides a comprehensive guide to optimize the detection of these changes.
Signaling Pathway and Experimental Workflow
The antagonism of the A3AR by this compound prevents the inhibitory signal on adenylyl cyclase, leading to an increase in cAMP levels. This elevation in cAMP activates PKA, which in turn phosphorylates and activates CREB. Phosphorylated CREB (p-CREB) then translocates to the nucleus to regulate gene expression. The experimental workflow is designed to capture these dynamic changes in protein phosphorylation.
Caption: this compound Signaling Pathway.
Caption: Western Blot Experimental Workflow.
Data Presentation
The following tables summarize expected quantitative data from dose-response and time-course experiments. These values are representative and may require optimization for specific cell lines and experimental conditions.
Table 1: Dose-Response of this compound on p-CREB Levels
| This compound Concentration (nM) | Agonist (IB-MECA, 100 nM) | Normalized p-CREB/Total CREB Ratio (Fold Change) |
| 0 | - | 1.0 |
| 0 | + | 0.4 |
| 1 | + | 0.6 |
| 10 | + | 0.8 |
| 100 | + | 1.1 |
| 1000 | + | 1.2 |
Table 2: Time-Course of this compound (100 nM) on p-PKA Levels in the Presence of Agonist (IB-MECA, 100 nM)
| Time (minutes) | Normalized p-PKA/Total PKA Ratio (Fold Change) |
| 0 | 0.5 |
| 5 | 0.8 |
| 15 | 1.2 |
| 30 | 1.0 |
| 60 | 0.7 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine A3 receptor are recommended.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 2-4 hours in serum-free DMEM to reduce basal signaling activity.
-
Treatment:
-
Agonist (Positive Control): Treat cells with an A3AR agonist such as IB-MECA (N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide) at a final concentration of 100 nM to induce inhibition of the cAMP pathway.
-
Antagonist (this compound): Pre-incubate cells with desired concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for 30 minutes before adding the agonist.
-
Time Course: For time-course experiments, treat cells with this compound and agonist for various durations (e.g., 0, 5, 15, 30, 60 minutes).
-
Controls: Include untreated cells and cells treated with vehicle (e.g., DMSO) as negative controls.
-
Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a radioimmunoprecipitation assay (RIPA) buffer containing: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and a protease and phosphatase inhibitor cocktail. Keep the buffer on ice.
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA buffer to each well of a 6-well plate.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Western Blot Protocol
-
Sample Preparation:
-
To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
Briefly centrifuge the samples to pellet any debris.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a 10% or 12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Activate the PVDF membrane in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions (e.g., 100 V for 1 hour at 4°C for wet transfer).
-
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer according to the recommended dilutions (see Table 3).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
Table 3: Recommended Primary Antibody Dilutions
Antibody Host Recommended Dilution Phospho-PKA (Thr197) Rabbit 1:1000 Total PKA Rabbit 1:1000 Phospho-CREB (Ser133) Rabbit 1:1000 - 1:2000 Total CREB Rabbit 1:1000 GAPDH or β-actin Mouse 1:5000 - 1:10000 -
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:5000 to 1:10000 in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To detect total proteins on the same membrane, the membrane can be stripped using a mild stripping buffer and then re-blocked and re-probed with the antibody for the total form of the protein and the loading control.
-
Optimization and Troubleshooting
-
Antibody Concentration: The optimal antibody concentration should be determined empirically. Titrate primary and secondary antibodies to achieve a strong signal with minimal background.
-
Blocking Buffer: While 5% non-fat milk is a common blocking agent, 5% BSA is often preferred for phospho-specific antibodies to reduce background.
-
Washing Steps: Thorough washing is critical to minimize background noise. Increase the number or duration of washes if high background is observed.
-
Loading Control: Always include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
-
Positive and Negative Controls: The use of an agonist (e.g., IB-MECA) as a positive control and untreated/vehicle-treated cells as negative controls is essential for interpreting the effects of this compound.
Application Notes and Protocols: Utilizing Small Molecule Inhibitors in CRISPR Screening Assays with a Focus on the ZM-Series Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRISPR-Cas9 technology has revolutionized functional genomic screening, enabling the systematic identification of genes involved in various biological processes, including drug response. When combined with small molecule inhibitors, CRISPR screens become a powerful tool to elucidate drug mechanisms of action, identify genetic determinants of sensitivity or resistance, and discover novel therapeutic targets. This application note provides a detailed framework for designing and executing CRISPR screening assays using small molecule inhibitors, with a specific focus on the hypothetical application of a ZM-series compound. While the specific compound "ZM522" is not prominently documented in publicly available research, we will use a representative ZM-series compound, ZM-32, a muscone derivative that targets the HuR protein, as an illustrative example to guide researchers in this methodology.
ZM-32: A Case Study for CRISPR Screening
ZM-32 is a derivative of muscone that has been shown to inhibit the RNA-binding protein HuR (Human antigen R). HuR is known to stabilize the messenger RNA (mRNA) of several proto-oncogenes and angiogenic factors, such as VEGF and MMP9, thereby promoting tumor growth and angiogenesis. By inhibiting HuR, ZM-32 can suppress the expression of these cancer-promoting genes. A CRISPR screen in the presence of ZM-32 could identify genes that, when knocked out, either sensitize or desensitize cancer cells to the effects of this inhibitor.
Signaling Pathway of HuR
The following diagram illustrates the signaling pathway influenced by HuR and the inhibitory action of ZM-32.
Caption: HuR signaling pathway and the inhibitory effect of ZM-32.
CRISPR Screening with ZM-32: Objectives and Design
A CRISPR screen with ZM-32 can be designed to identify:
-
Resistance Genes: Genes whose knockout confers resistance to ZM-32 treatment. These could be components of a parallel survival pathway or genes required for ZM-32 to exert its cytotoxic effects.
-
Sensitivity Genes: Genes whose knockout sensitizes cells to ZM-32. These could be negative regulators of the HuR pathway or genes involved in drug efflux or metabolism.
Experimental Workflow
The general workflow for a pooled CRISPR knockout screen is depicted below.
Caption: General workflow for a pooled CRISPR knockout screen.
Experimental Protocols
Protocol 1: Lentiviral Production of sgRNA Library
This protocol outlines the steps for producing lentivirus carrying the pooled sgRNA library.
Materials:
-
HEK293T cells
-
sgRNA library plasmid pool
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
DMEM with 10% FBS
-
0.45 µm filter
Procedure:
-
Cell Seeding: Seed HEK293T cells in 10 cm plates to be 70-80% confluent at the time of transfection.
-
Transfection: Co-transfect the sgRNA library plasmid pool along with the packaging plasmids into the HEK293T cells using a suitable transfection reagent.
-
Virus Harvest: After 48-72 hours, collect the supernatant containing the lentiviral particles.
-
Filtration: Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Titration: Determine the viral titer to establish the appropriate volume for cell transduction.
Protocol 2: CRISPR-Cas9 Knockout Screen
This protocol details the execution of the CRISPR screen to identify genes modulating the cellular response to ZM-32.
Materials:
-
Cas9-expressing cancer cell line of interest
-
Lentiviral sgRNA library
-
Polybrene
-
ZM-32 (and DMSO as a vehicle control)
-
Cell culture medium and supplements
-
Antibiotic for selection (e.g., puromycin)
Procedure:
-
Cell Transduction: Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. Use polybrene to enhance transduction efficiency.
-
Antibiotic Selection: After 48-72 hours, select for transduced cells by adding the appropriate antibiotic to the culture medium.
-
Establish T0 Population: After selection is complete, harvest a subset of cells to serve as the initial timepoint (T0) reference.
-
Drug Treatment: Split the remaining cell population into two groups:
-
Control Group: Treat with DMSO.
-
Treatment Group: Treat with a predetermined concentration of ZM-32 (typically at a concentration that results in 50-80% growth inhibition).
-
-
Cell Culture and Harvesting: Culture both groups for a predetermined period (e.g., 14-21 days), ensuring that the cell representation of the library is maintained during passaging. Harvest cells at the final timepoint.
-
Genomic DNA Extraction: Extract genomic DNA from the T0 and final timepoint cell pellets.
-
sgRNA Sequencing and Analysis: Amplify the sgRNA cassettes from the genomic DNA by PCR and subject the amplicons to next-generation sequencing. Analyze the sequencing data to identify sgRNAs that are enriched or depleted in the ZM-32 treated population compared to the control.
Data Presentation
The quantitative data from the CRISPR screen should be summarized to clearly present the identified gene hits.
Table 1: Summary of sgRNA Enrichment and Depletion in ZM-32 Screen
| Gene Symbol | Log2 Fold Change (ZM-32 vs. DMSO) | p-value | Phenotype |
| GENE_A | 3.5 | < 0.001 | Resistance |
| GENE_B | 2.8 | < 0.001 | Resistance |
| GENE_C | -4.2 | < 0.001 | Sensitivity |
| GENE_D | -3.1 | < 0.001 | Sensitivity |
| ... | ... | ... | ... |
Conclusion
The combination of CRISPR screening with small molecule inhibitors like ZM-32 provides a robust platform for target validation and the discovery of novel drug-gene interactions. The protocols and workflows described in this application note offer a comprehensive guide for researchers to design and implement such screens in their own laboratories. The identification of genes that modulate the response to ZM-32 can provide valuable insights into its mechanism of action and potential combination therapies.
Application Notes and Protocols for ZM522 (surrogate JTE-522) in Cancer Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ZM522 (using data from its structural analog, JTE-522) as an agent to induce apoptosis in cancer cells. This document includes a summary of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a potent inducer of apoptosis in a variety of cancer cell lines. Due to the limited availability of public data on this compound, this document utilizes published data for JTE-522, a compound with a similar presumed mechanism of action, as a surrogate. JTE-522 has been demonstrated to inhibit cell proliferation and trigger programmed cell death through the modulation of key apoptotic signaling pathways. Its pro-apoptotic effects are mediated by the regulation of the Bcl-2 family of proteins, activation of caspases, and induction of cell cycle arrest.
Mechanism of Action
JTE-522 induces apoptosis primarily through the intrinsic (mitochondrial) pathway. The key mechanistic features include:
-
Modulation of Bcl-2 Family Proteins: JTE-522 treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.
-
Caspase Activation: The release of cytochrome c from the mitochondria into the cytosol initiates the activation of a cascade of caspases. JTE-522 has been shown to activate initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
-
Cell Cycle Arrest: JTE-522 can induce cell cycle arrest, primarily at the G1 phase, which prevents cancer cells from progressing through the cell cycle and contributes to its anti-proliferative effects.
-
Induction of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels has been observed following JTE-522 treatment, which can contribute to the induction of apoptosis.[1]
Data Presentation
The efficacy of JTE-522 in inducing cell death varies across different cancer cell lines. The following table summarizes the available quantitative data.
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| AGS | Gastric Adenocarcinoma | MTT Assay | Dose-dependent | Significant inhibition of cell viability | [1] |
| AGS | Gastric Adenocarcinoma | DNA Fragmentation ELISA | Dose-dependent | Significant induction of DNA fragmentation | [2] |
| AGS | Gastric Adenocarcinoma | TUNEL Assay | Not Specified | Increased percentage of TUNEL-positive cells from 19.3% to 59.8% after 48h | [2] |
| MKN28 | Gastric Cancer | Not Specified | 250 µM | Induction of apoptosis at 24 hours | [3] |
| MKN45 | Gastric Cancer | Not Specified | 250 µM | Induction of apoptosis at 24 hours | [3] |
Note: Specific IC50 values for JTE-522 are not consistently reported in the public literature. The provided data indicates effective concentrations for inducing apoptosis.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the apoptotic effects of this compound/JTE-522 on cancer cells.
Cell Viability and IC50 Determination using MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound/JTE-522 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound/JTE-522 in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.1, 1, 10, 50, 100, 250 µM). Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, carefully remove the medium from each well.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol describes the detection of key apoptosis-related proteins (Bax, Bcl-2, and cleaved caspase-3) by Western blotting.
Materials:
-
Cancer cells treated with this compound/JTE-522
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Bax
-
Rabbit anti-Bcl-2
-
Rabbit anti-cleaved caspase-3
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound/JTE-522 at the desired concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the expression of the target proteins to the loading control (β-actin).
-
Visualization of Pathways and Workflows
Signaling Pathway of JTE-522-Induced Apoptosis
Caption: Signaling pathway of JTE-522-induced apoptosis in cancer cells.
Experimental Workflow for Assessing Apoptosis
Caption: Experimental workflow for evaluating JTE-522-induced apoptosis.
References
- 1. Changes of NF-κB, p53, Bcl-2 and caspase in apoptosis induced by JTE-522 in human gastric adenocarcinoma cell line AGS cells: role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JTE-522-induced apoptosis in human gastric adenocarinoma cell line AGS cells by caspase activation accompanying cytochrome C release, membrane translocation of Bax and loss of mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by JTE-522, a specific cyclooxygenase-2 inhibitor, in human gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biopioneer.com.tw [biopioneer.com.tw]
Application Notes: ZM522 Immunoprecipitation Protocol for the Isolation of CD73
For Research Use Only.
Introduction
ZM522 is a potent small molecule inhibitor of ecto-5'-nucleotidase (CD73), a cell-surface enzyme that plays a crucial role in the adenosine signaling pathway.[1] CD73 catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine, a molecule with significant immunosuppressive functions.[1] By inhibiting CD73, this compound can modulate the tumor microenvironment and enhance anti-tumor immune responses.[1] Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. This protocol provides a detailed methodology for the immunoprecipitation of CD73 from cell lysates using an anti-CD73 antibody, which can be a critical step in studying the interactions and downstream effects of this compound.
Principle
The immunoprecipitation of CD73 involves the following key steps:
-
Cell Lysis: Cells expressing CD73 are lysed to release cellular proteins while maintaining their native conformation.
-
Immunoprecipitation: A specific anti-CD73 antibody is added to the cell lysate to bind to the CD73 protein.
-
Complex Capture: Protein A/G-coupled beads are used to capture the antibody-CD73 complex.
-
Washing: The captured complexes are washed to remove non-specific proteins.
-
Elution: The purified CD73 protein is eluted from the beads for downstream analysis.
This protocol can be adapted for co-immunoprecipitation (Co-IP) experiments to identify proteins that interact with CD73.
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Starting Material | 1 x 10^7 cells or 1 mg of tissue lysate | The amount may need to be optimized based on the expression level of CD73 in the specific cell type. |
| Lysis Buffer Volume | 1 mL | |
| Anti-CD73 Antibody | 1-5 µg per 1 mg of protein lysate | The optimal antibody concentration should be determined empirically through titration experiments. |
| Protein A/G Beads | 20-30 µL of 50% slurry per IP reaction | The type of beads (agarose or magnetic) can be chosen based on laboratory preference and equipment. |
| Incubation with Antibody | 2-4 hours to overnight at 4°C | Overnight incubation may increase the yield of the immunoprecipitated protein. |
| Incubation with Beads | 1-2 hours at 4°C | |
| Wash Buffer | Lysis buffer or a modified wash buffer | Perform at least 3-4 washes to minimize background. |
| Elution Buffer | 1X SDS-PAGE sample buffer or acidic elution buffer | The choice of elution buffer depends on the downstream application. For Western blotting, SDS-PAGE sample buffer is commonly used. |
Experimental Protocols
Materials and Reagents
-
Cells or tissues expressing CD73
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer) supplemented with protease and phosphatase inhibitors
-
Anti-CD73 Antibody (a validated antibody for IP)
-
Isotype control IgG
-
Protein A/G Agarose or Magnetic Beads
-
Wash Buffer (same as lysis buffer or a milder buffer like PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2X Laemmli sample buffer for Western blot analysis)
-
Microcentrifuge tubes
-
Rotating platform or rocker
-
Microcentrifuge
Procedure
1. Cell Lysate Preparation a. For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, wash by centrifugation and resuspension in ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to the cells. c. Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Carefully transfer the supernatant (clarified lysate) to a pre-chilled microcentrifuge tube. f. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
2. Pre-clearing the Lysate (Optional but Recommended) a. To a defined amount of cell lysate (e.g., 500 µg - 1 mg), add 20 µL of Protein A/G bead slurry. b. Incubate on a rotator for 1 hour at 4°C to capture proteins that non-specifically bind to the beads. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new pre-chilled tube, avoiding the bead pellet.
3. Immunoprecipitation a. To the pre-cleared lysate, add the recommended amount of anti-CD73 antibody (e.g., 1-5 µg). For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate. b. Incubate the lysate-antibody mixture on a rotator for 2-4 hours or overnight at 4°C. c. Add 20-30 µL of Protein A/G bead slurry to each immunoprecipitation reaction. d. Incubate on a rotator for 1-2 hours at 4°C to allow the beads to bind the antibody-antigen complexes.
4. Washing a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully aspirate and discard the supernatant. c. Add 500 µL - 1 mL of ice-cold wash buffer to the beads and gently resuspend the pellet. d. Repeat the centrifugation and wash steps for a total of 3-4 times.
5. Elution a. After the final wash, carefully remove all of the supernatant. b. To elute the immunoprecipitated proteins for Western blot analysis, add 20-40 µL of 2X Laemmli sample buffer directly to the bead pellet. c. Vortex briefly and then heat the samples at 95-100°C for 5-10 minutes. d. Centrifuge at 14,000 x g for 1 minute to pellet the beads. e. The supernatant contains the eluted proteins and is ready for loading onto an SDS-PAGE gel.
Mandatory Visualizations
Caption: this compound inhibits CD73, blocking adenosine production and subsequent immune suppression.
Caption: Workflow for the immunoprecipitation of CD73.
References
Application Notes and Protocols: ZM522 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM522 is an investigational small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and resistance to therapy. Preclinical evidence suggests that this compound may enhance the anti-tumor efficacy of standard-of-care chemotherapy agents by sensitizing cancer cells to their cytotoxic effects. These application notes provide detailed protocols for evaluating the synergistic potential of this compound in combination with common chemotherapeutics, along with illustrative data and pathway diagrams.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound as a monotherapy and in combination with cisplatin, doxorubicin, and paclitaxel in a human non-small cell lung cancer (NSCLC) cell line (A549) and a corresponding xenograft model.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Chemotherapy Agents in A549 Cells
| Compound | IC50 (µM) - 72h Treatment |
| This compound | 2.5 |
| Cisplatin | 8.0 |
| Doxorubicin | 0.5 |
| Paclitaxel | 0.01 |
Table 2: Synergistic Effects of this compound Combinations in A549 Cells (Combination Index)
| Combination (Constant Ratio) | Combination Index (CI) Value* | Interpretation |
| This compound + Cisplatin | 0.65 | Synergy |
| This compound + Doxorubicin | 0.72 | Synergy |
| This compound + Paclitaxel | 0.58 | Synergy |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: In Vivo Anti-Tumor Efficacy in A549 Xenograft Model
| Treatment Group | Average Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | + 250 | - |
| This compound (25 mg/kg, daily) | + 150 | 40 |
| Cisplatin (5 mg/kg, weekly) | + 125 | 50 |
| This compound + Cisplatin | + 50 | 80 |
| Doxorubicin (2 mg/kg, weekly) | + 110 | 56 |
| This compound + Doxorubicin | + 45 | 82 |
| Paclitaxel (10 mg/kg, weekly) | + 90 | 64 |
| This compound + Paclitaxel | + 30 | 88 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating the combination of this compound with chemotherapy.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound and chemotherapy agents, alone and in combination, using a 96-well plate format.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound and chemotherapy agents (e.g., cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[2]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[3]
-
Drug Treatment: Prepare serial dilutions of this compound and the chosen chemotherapy agent in culture medium. For combination studies, prepare solutions with a constant ratio of the two drugs based on their individual IC50 values.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells for vehicle control (medium with DMSO) and untreated controls.
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[2][4]
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[2]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[2]
-
Incubate for an additional 4 hours at 37°C or overnight in a humidified atmosphere.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2][4]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine IC50 values using non-linear regression. For combination studies, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).
Western Blotting
This protocol is for analyzing changes in protein expression and phosphorylation states within the PI3K/Akt/mTOR pathway following treatment.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[5]
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells in 6-well plates with this compound, chemotherapy, or the combination for the desired time. Wash cells with ice-cold PBS and lyse them with 100 µL of lysis buffer per well.[5] Scrape the cells and transfer the lysate to a microcentrifuge tube.[5]
-
Sonicate or vortex the lysates briefly and centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[5]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like GAPDH.
In Vivo Xenograft Studies
This protocol describes the establishment of a subcutaneous tumor model and the evaluation of anti-tumor efficacy. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., 6-8 week old female NSG or nude mice)[7]
-
Cancer cell line (e.g., A549)
-
Matrigel or similar basement membrane matrix (optional, can improve tumor take-rate)
-
Sterile PBS
-
Syringes and needles
-
This compound and chemotherapy agents formulated for in vivo administration
-
Vehicle solution
-
Digital calipers
-
Animal balance
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile PBS, optionally mixed 1:1 with Matrigel, at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[7]
-
Tumor Growth and Grouping: Monitor mice for tumor formation. Once tumors become palpable, measure their volume 2-3 times per week using digital calipers (Volume = 0.5 x Length x Width²).[7]
-
When average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment cohorts (n=8-10 mice per group).[7]
-
Drug Administration: Administer this compound, chemotherapy, the combination, or vehicle control according to the predetermined dosing schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for cisplatin).
-
Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week to assess efficacy and toxicity. Monitor the overall health of the animals.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment. Euthanize mice according to institutional guidelines.
-
Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Analyze statistical significance between groups. Plot tumor growth curves and body weight changes over time.
References
- 1. broadpharm.com [broadpharm.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes: Utilizing VASP Phosphorylation to Study Signal Transduction Pathways
References
- 1. Ena/VASP proteins: regulators of the actin cytoskeleton and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Regulation of VASP by phosphorylation: Consequences for cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Vasodilator-stimulated phosphoprotein - Wikipedia [en.wikipedia.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP- and cGMP-dependent protein kinase phosphorylation sites of the focal adhesion vasodilator-stimulated phosphoprotein (VASP) in vitro and in intact human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phospho-VASP (Ser239) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Vasodilator-stimulated phosphoprotein (VASP) phosphorylation provides a biomarker for the action of exisulind and related agents that activate protein kinase G - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cellular Responses to Treatment
Topic: Flow Cytometry Analysis with ZM522 Treatment
Audience: Researchers, scientists, and drug development professionals.
Note on "this compound": A thorough search for a compound designated "this compound" with established effects on cellular processes such as apoptosis or cell cycle did not yield specific information. The following application notes and protocols are therefore provided as a general framework for assessing the impact of a novel compound on cell fate using flow cytometry. Researchers should adapt these protocols based on the known or hypothesized mechanism of action of their specific compound.
Introduction
Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous cell populations. It enables the rapid and quantitative measurement of multiple cellular characteristics, making it an invaluable tool in drug discovery and development. When evaluating the efficacy of a new therapeutic agent, such as a hypothetical compound "this compound," flow cytometry can be employed to elucidate its effects on fundamental cellular processes like apoptosis (programmed cell death) and cell cycle progression.
This document provides detailed protocols for the analysis of apoptosis and cell cycle by flow cytometry following treatment with a compound of interest. It also includes templates for data presentation and visualization of relevant cellular pathways and experimental workflows.
Data Presentation
Quantitative data from flow cytometry experiments should be summarized for clear comparison between different treatment conditions (e.g., vehicle control vs. This compound treated).
Table 1: Hypothetical Data Summary for Apoptosis Analysis
| Treatment | Concentration | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 µM | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 µM | 85.6 ± 3.4 | 10.1 ± 1.5 | 4.3 ± 0.9 |
| This compound | 5 µM | 60.3 ± 4.5 | 25.8 ± 2.2 | 13.9 ± 1.8 |
| This compound | 10 µM | 35.1 ± 5.1 | 45.2 ± 3.7 | 19.7 ± 2.5 |
Table 2: Hypothetical Data Summary for Cell Cycle Analysis
| Treatment | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 µM | 60.5 ± 3.3 | 25.1 ± 2.5 | 14.4 ± 1.9 |
| This compound | 1 µM | 58.9 ± 2.9 | 26.5 ± 2.1 | 14.6 ± 1.5 |
| This compound | 5 µM | 70.2 ± 4.1 | 15.3 ± 1.8 | 14.5 ± 1.7 |
| This compound | 10 µM | 85.7 ± 5.2 | 5.1 ± 1.1 | 9.2 ± 1.3 |
Experimental Protocols
Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is for detecting apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Materials:
-
Cells of interest
-
Compound for treatment (e.g., this compound)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate or flask and allow them to adhere overnight. Treat the cells with the desired concentrations of the compound and a vehicle control for a predetermined incubation period.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples on a flow cytometer within one hour.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.[1]
Materials:
-
Cells of interest
-
Compound for treatment (e.g., this compound)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the apoptosis protocol.
-
Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Visualizations
Signaling Pathways
The following are example diagrams of signaling pathways that could be affected by a therapeutic compound. The specific pathway for this compound would need to be determined through further research.
Caption: Example of a hypothetical apoptosis signaling pathway.
Caption: Example of a hypothetical cell cycle regulation pathway.
Experimental Workflows
Caption: General experimental workflow for flow cytometry analysis.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting In Vitro Inactivity of Small Molecule Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of a small molecule inhibitor, such as the hypothetical "ZM522," not showing activity in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my small molecule inhibitor not showing activity in my in vitro assay?
There are several potential reasons for a lack of inhibitor activity. These can be broadly categorized into three areas: issues with the compound itself, problems with the experimental setup, or unexpected behavior of the biological target. It is crucial to systematically investigate each of these possibilities.
Q2: What are the most common compound-related issues that can lead to inactivity?
The most frequent compound-related problems are poor solubility and instability. If the inhibitor does not dissolve properly in the assay buffer or degrades over the course of the experiment, its effective concentration at the target site will be too low to elicit a response.
Q3: How can I be sure my experimental setup is not the cause of the problem?
Your experimental design should include both positive and negative controls to validate the assay itself. A positive control, a known inhibitor of the target, should show the expected activity. A negative control, such as an inactive structural analog of your inhibitor, should show no activity. Without these controls, it is difficult to determine if the issue lies with your compound or the assay.
Q4: Could the choice of a cell-based versus a biochemical assay affect the inhibitor's activity?
Absolutely. A biochemical assay using a purified protein is a much simpler system. In contrast, a cell-based assay introduces complexities like cell membrane permeability, efflux pumps that may remove the inhibitor, and metabolic enzymes that could inactivate it. An inhibitor that is potent in a biochemical assay may be inactive in a cellular context due to these factors.
Troubleshooting Guide: this compound Not Showing In Vitro Activity
This guide provides a step-by-step approach to diagnosing why a small molecule inhibitor may be inactive in your experiments.
Step 1: Verify Compound Integrity and Properties
The first step is to ensure the problem does not lie with the inhibitor itself.
| Parameter | Potential Problem | Recommended Action |
| Purity | The compound may be impure or degraded. | Verify the purity of the compound using techniques like HPLC or mass spectrometry. |
| Solubility | The inhibitor may not be soluble in the assay buffer at the tested concentrations. | Test the solubility of the compound in the assay buffer. Consider using a different solvent or a solubility-enhancing agent like cyclodextrin.[1][2][3] |
| Stability | The compound may be unstable and degrading over the course of the experiment. | Assess the stability of the inhibitor in the assay buffer over the experiment's duration. This can be done by incubating the compound in the buffer and then analyzing its integrity at different time points. |
Step 2: Evaluate the Experimental Setup
If the compound is of high quality, the next step is to scrutinize the experimental design.
Experimental Workflow Troubleshooting
Caption: Troubleshooting workflow for validating the experimental setup.
Step 3: Investigate Target Engagement and Signaling
If the compound and the assay are sound, the issue may be related to the biological target.
Signaling Pathway Considerations
In a cell-based assay, the inhibitor must reach its target and modulate a downstream signaling pathway to produce a measurable effect.
Caption: Simplified signaling pathway showing points of potential failure for an inhibitor.
| Potential Issue | Troubleshooting Step |
| Lack of Target Engagement | Perform a target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm that the inhibitor is binding to its intended target within the cell. |
| Incorrect Downstream Readout | Ensure that the chosen readout is a reliable indicator of target inhibition. It may be necessary to measure a more proximal event in the signaling pathway. |
| Redundant Signaling Pathways | The target may be part of a redundant signaling network. Even if the intended target is inhibited, other pathways may compensate, leading to no observable change in the downstream readout. |
Experimental Protocols
Protocol: Assessing Compound Solubility
-
Prepare a stock solution of the inhibitor in a suitable organic solvent, such as DMSO.
-
Serially dilute the stock solution into the aqueous assay buffer to achieve the desired final concentrations.
-
Visually inspect the solutions for any signs of precipitation.
-
For a more quantitative assessment, centrifuge the solutions and measure the concentration of the inhibitor in the supernatant using HPLC.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Treat intact cells with the inhibitor or a vehicle control.
-
Heat the cell lysates at a range of temperatures.
-
Separate the soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting.
-
A successful inhibitor will bind to and stabilize the target protein, resulting in a higher amount of soluble protein at elevated temperatures compared to the control.
References
Preventing ZM522 degradation in solution
Introduction
This technical support center provides guidance on the use and stability of ZM522, a xanthine derivative and adenosine A3 receptor antagonist. Due to the limited availability of specific stability data for a compound designated as "this compound," this guide leverages information on the broader chemical class of xanthine derivatives and general principles of small molecule stability. The information provided is intended to help researchers and drug development professionals troubleshoot common issues and proactively prevent the degradation of this compound in solution.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with this compound.
Question 1: I am seeing a decrease in the activity of my this compound solution over a short period. What could be the cause?
Answer: A rapid loss of activity is likely due to the degradation of the this compound molecule in your solution. Several factors could be contributing to this instability. Consider the following possibilities:
-
pH of the Solution: Xanthine derivatives can be susceptible to hydrolysis, especially at non-optimal pH values.[1][2] The stability of this compound may be compromised in highly acidic or alkaline conditions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3] Storing your this compound solution at room temperature or higher for extended periods could lead to a loss of potency.
-
Exposure to Light: Some small molecules are sensitive to light and can undergo photodegradation.[3][4][5] If your solution is not protected from light, this could be a significant factor.
-
Solvent Purity: Impurities in the solvent could react with this compound and cause it to degrade. Always use high-purity, sterile solvents for your experiments.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to degradation. It is advisable to aliquot your stock solution into smaller, single-use volumes.
Question 2: My this compound solution has changed color/become cloudy. Is it still usable?
Answer: A change in color or the appearance of cloudiness (precipitation) is a strong indicator of chemical degradation or decreased solubility. It is not recommended to use a solution that has undergone such changes, as the concentration of the active compound is no longer reliable, and the degradation products could interfere with your experiment. The cloudiness may indicate that the compound has precipitated out of solution, which can be influenced by temperature and the solvent used.
Question 3: How can I determine if my this compound solution has degraded?
Answer: To confirm degradation, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC).[6] By comparing the chromatogram of your current solution to that of a freshly prepared standard, you can identify the appearance of new peaks corresponding to degradation products and a decrease in the area of the peak for the parent this compound compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How should I store my this compound stock solution?
A2: To maximize stability, stock solutions of this compound should be stored at -20°C or -80°C.[9] It is highly recommended to prepare small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the vials in foil.
Q3: What are the typical signs of this compound degradation?
A3: Visual indicators can include a change in the color or clarity of the solution. From an experimental standpoint, a decrease in the expected biological activity or inconsistent results are strong indicators of degradation. Analytically, the appearance of new peaks and a reduction in the main compound peak in an HPLC analysis confirms degradation.
Q4: Can I use a this compound solution that has been stored at 4°C for an extended period?
A4: While storage at 4°C is better than room temperature, it may not be sufficient to prevent degradation over the long term. For storage longer than a few days, freezing at -20°C or -80°C is recommended. The stability at 4°C should be experimentally verified if long-term storage at this temperature is necessary.
Data on Factors Affecting Stability
Since specific quantitative stability data for this compound is not publicly available, the following table provides an illustrative example of how such data might be presented. This is a hypothetical data set meant to guide researchers in their experimental design and stability assessments.
| Condition | Parameter | Value | Observed Effect on Stability (Illustrative) |
| Temperature | Storage Temperature | 4°C | Minor degradation observed after 2 weeks. |
| 25°C (Room Temp) | Significant degradation (~30%) after 1 week. | ||
| 40°C | Rapid degradation (>50%) within 24 hours. | ||
| pH | pH of Solution | 5.0 | Stable for at least 48 hours. |
| 7.4 | Stable for at least 48 hours. | ||
| 9.0 | Increased rate of degradation observed. | ||
| Light Exposure | Ambient Light | Continuous | Noticeable degradation after 24 hours. |
| Dark | No significant light-induced degradation. |
Experimental Protocol: Assessing this compound Stability in Solution
This protocol outlines a general method for determining the stability of this compound under various experimental conditions.
Objective: To evaluate the stability of this compound in a specific solvent and buffer system under different temperature and light conditions.
Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Calibrated pH meter
-
Incubators or water baths set to desired temperatures
-
Light-protected (amber) and clear vials
-
HPLC system with a suitable column and detector
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in the chosen solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the aqueous buffer to the final working concentration.
-
Divide the test solution into aliquots in both amber and clear vials.
-
-
Incubation under Different Conditions:
-
Temperature Stress: Place vials at various temperatures (e.g., 4°C, 25°C, and 40°C).
-
Light Stress: Expose a set of clear vials to ambient laboratory light or a controlled light source, while keeping a parallel set of amber vials in the dark at the same temperature.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours, and 1 week), take a sample from each condition.
-
Immediately analyze the samples or store them at -80°C until analysis.
-
-
HPLC Analysis:
-
Analyze each sample by HPLC to determine the concentration of the parent this compound compound.
-
The appearance of new peaks will indicate the formation of degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
-
Visualizations
Caption: Simplified signaling pathway of the Adenosine A3 receptor, the target of this compound.
Caption: Troubleshooting workflow for diagnosing potential this compound degradation.
References
- 1. Detection of Hypoxanthine from Inosine and Unusual Hydrolysis of Immunosuppressive Drug Azathioprine through the Formation of a Diruthenium(III) System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pH dependence of xanthine oxidase catalysis in basic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of major degradation products of an adenosine A2A receptor antagonist under stressed conditions by LC-MS and FT tandem MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
ZM522 inconsistent results in replicate experiments
This technical support center provides troubleshooting guidance for researchers encountering inconsistent results in replicate experiments using the kinase inhibitor ZM522.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the inhibitory effect of this compound across replicate experiments. What are the common causes for this inconsistency?
Inconsistent results with kinase inhibitors like this compound can stem from several factors. Key areas to investigate include the compound's handling and stability, variations in experimental procedures, and biological variability in the cell cultures. It's crucial to ensure consistent preparation and storage of the inhibitor to prevent degradation.[1] Even minor differences in cell density, passage number, or serum starvation times can significantly impact signaling pathways and, consequently, the inhibitor's effect.[1][2]
Q2: How can I be sure that my this compound stock solution is still active?
The stability of your inhibitor stock is a critical first step to verify when troubleshooting.[1] If the stock solution has been stored for an extended period, has undergone multiple freeze-thaw cycles, or was improperly stored, the compound may have degraded. It is recommended to prepare fresh stock solutions from a new batch of the compound if possible and compare its activity to the old stock.
Q3: Could the problem be with our assay to measure this compound activity?
Yes, technical issues with the detection method can lead to apparent inconsistencies. For instance, in a Western blot assessing the phosphorylation of a this compound target, problems such as inefficient protein transfer, inactive antibodies, or the absence of necessary phosphatase and protease inhibitors in the lysis buffer can all contribute to unreliable results.[1] It is also important to ensure that the kinase pathway you are targeting is robustly activated in your experimental system.[1]
Troubleshooting Guide for Inconsistent this compound Results
This guide provides a systematic approach to identifying and resolving common sources of variability in experiments with this compound.
Compound Integrity and Handling
| Potential Issue | Recommended Action | Rationale |
| Poor Solubility | Prepare a high-concentration stock in an appropriate solvent (e.g., DMSO). Use sonication to aid dissolution. Ensure the final solvent concentration in the culture medium is low (<0.5%) to avoid cytotoxicity.[3] | Indole-based compounds can have poor aqueous solubility, leading to precipitation and inaccurate effective concentrations.[3] |
| Compound Degradation | Aliquot stock solutions to minimize freeze-thaw cycles. Store at the recommended temperature, protected from light. Prepare fresh working dilutions for each experiment. | Repeated freeze-thaw cycles can degrade the compound, reducing its potency. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions. | Small errors in pipetting can lead to significant variations in the final concentration, particularly at low concentrations. |
Experimental Protocol Standardization
| Potential Issue | Recommended Action | Rationale |
| Variable Cell Density | Standardize cell seeding density and ensure confluency is consistent at the time of treatment.[1] | Cell density can influence signaling pathways and drug response.[1][2] |
| Inconsistent Treatment Duration | Precisely control the timing of inhibitor pre-treatment and stimulation. Use a timer to ensure consistency across all plates and experiments. | The inhibitor requires a specific amount of time to enter the cells and engage its target. A time-course experiment can determine the optimal pre-incubation time.[1] |
| Media and Reagent Variability | Use the same lot of media, serum, and other reagents for a set of replicate experiments. Track lot numbers for all components.[2] | Variations in media composition can alter cell biology and drug response.[2] |
| Cell Passage Number | Use cells within a defined, narrow passage number range for all experiments. | Continuous passaging can lead to genetic drift and altered phenotypes, affecting reproducibility. |
Biological and Assay-Specific Factors
| Potential Issue | Recommended Action | Rationale |
| Cell Line Specificity | Confirm that your cell line expresses the target of this compound and that the relevant signaling pathway is active.[3] | The expression levels and activation status of kinases can vary significantly between cell lines.[3] |
| Insufficient Pathway Activation | Ensure that the pathway targeted by this compound is sufficiently activated in your experimental model (e.g., through cytokine or growth factor stimulation). | Without a clear window of activation, it is difficult to accurately assess the efficacy of an inhibitor.[1] |
| Antibody Performance (for Western Blots) | Validate the specificity of your primary antibodies for both the phosphorylated and total target protein. Titrate antibodies to determine the optimal working concentration.[3] | Poor antibody quality can lead to weak or non-specific signals, making data interpretation unreliable.[3] |
Signaling Pathway and Experimental Workflow
To effectively troubleshoot, it is essential to understand the context in which this compound is used. Below are diagrams illustrating a hypothetical signaling pathway affected by this compound and a typical experimental workflow.
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase B.
Caption: General experimental workflow for testing a kinase inhibitor.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of ZM522
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of the hypothetical compound ZM522.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during in vivo experiments with this compound.
Question: After oral administration of this compound in an aqueous suspension, the plasma concentrations are consistently low or undetectable. What are the potential causes and how can I improve this?
Answer:
Low oral bioavailability of a compound like this compound is often attributed to poor aqueous solubility and/or low permeability across the gastrointestinal (GI) tract.[1] To enhance the systemic exposure of this compound, consider the following formulation strategies:
-
Particle Size Reduction: Decreasing the particle size of this compound can increase its surface area, which may lead to improved dissolution and absorption.[2][3] Techniques like micronization and nano-milling can be employed for this purpose.[2]
-
Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can significantly enhance its solubility and absorption.[4][5] These systems can also facilitate lymphatic transport, which helps bypass first-pass metabolism in the liver.[5]
-
Amorphous Solid Dispersions: Converting the crystalline form of this compound to an amorphous state can increase its solubility.[2][4] This is often achieved by creating a solid dispersion with a hydrophilic polymer using techniques like spray drying or hot-melt extrusion.[3]
-
Nanotechnology-Based Approaches: Encapsulating this compound into nanocarriers such as nanoparticles, liposomes, or nanoemulsions can improve its solubility, protect it from degradation in the GI tract, and facilitate its transport across biological membranes.[1][5]
Question: I have tried a simple lipid-based formulation for this compound, but the improvement in bioavailability is marginal. What are the next steps?
Answer:
If a simple lipid-based formulation is not providing the desired enhancement, a more sophisticated approach may be necessary. Consider the following:
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Optimize the Lipid-Based Formulation: The composition of the lipid-based formulation is critical. Experiment with different ratios of oils, surfactants, and co-surfactants to create a more efficient self-emulsifying drug delivery system (SEDDS). The goal is to form fine nanoemulsions upon contact with GI fluids, which can improve drug solubilization and absorption.[3]
-
Explore Polymeric Nanoparticles: Polymeric nanoparticles can offer controlled release and improved stability for this compound.[6] Different polymers can be used to tailor the release profile and surface characteristics of the nanoparticles to enhance absorption.
-
Consider a Prodrug Approach: If this compound has functional groups that can be chemically modified, a prodrug strategy could be employed. A prodrug is an inactive derivative that is converted to the active drug in vivo. This approach can be used to temporarily mask properties that limit bioavailability, such as poor solubility or high first-pass metabolism.[3]
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of a drug that influence its oral bioavailability?
A1: The primary physicochemical properties that affect oral bioavailability are aqueous solubility and intestinal permeability. A drug's stability in the gastrointestinal tract and its susceptibility to first-pass metabolism also play crucial roles.[3]
Q2: How do lipid-based drug delivery systems improve bioavailability?
A2: Lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), improve bioavailability by several mechanisms.[5] They can increase the solubilization of poorly water-soluble drugs in the gastrointestinal fluids.[5] Additionally, they can enhance lymphatic transport, which allows a portion of the absorbed drug to bypass the liver, thereby reducing first-pass metabolism.[5]
Q3: What is the difference between crystalline and amorphous forms of a drug, and how does it affect bioavailability?
A3: The crystalline form of a drug has a highly ordered molecular structure, which generally results in lower solubility. The amorphous form lacks this ordered structure and has a higher free energy state, leading to increased aqueous solubility.[3] Converting a drug from a crystalline to an amorphous form through techniques like solid dispersions can significantly enhance its dissolution rate and, consequently, its bioavailability.[2][4]
Q4: What are the advantages of using nanocarriers for drug delivery?
A4: Nanocarriers, such as nanoparticles and liposomes, offer several advantages for improving drug bioavailability.[1] Their small size provides a large surface area for dissolution.[1] They can also protect the encapsulated drug from degradation in the harsh environment of the stomach and intestines.[7] Furthermore, nanocarriers can be engineered to target specific sites for drug release.[7]
Data Presentation
The following tables present hypothetical pharmacokinetic data for this compound in different formulations to illustrate the potential improvements in bioavailability.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 12 | 2.0 ± 0.5 | 250 ± 60 | 100 |
| Micronized Suspension | 150 ± 35 | 1.5 ± 0.5 | 900 ± 210 | 360 |
| Lipid-Based Formulation (SEDDS) | 450 ± 98 | 1.0 ± 0.3 | 3150 ± 750 | 1260 |
| Polymeric Nanoparticles | 600 ± 130 | 1.5 ± 0.4 | 4800 ± 1100 | 1920 |
Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
Protocol 1: Preparation of a this compound Lipid-Based Formulation (SEDDS)
-
Component Selection: Choose an appropriate oil (e.g., medium-chain triglycerides), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol P).
-
Solubility Studies: Determine the solubility of this compound in each of the selected excipients to identify the best combination.
-
Formulation Preparation:
-
Weigh the required amounts of the selected oil, surfactant, and co-surfactant into a clear glass vial.
-
Heat the mixture to 40°C in a water bath and mix gently until a homogenous solution is formed.
-
Add the calculated amount of this compound to the mixture and stir until it is completely dissolved.
-
Allow the formulation to cool to room temperature.
-
-
Characterization:
-
Visually inspect the formulation for clarity and homogeneity.
-
Determine the emulsification time and droplet size upon dilution in an aqueous medium.
-
Protocol 2: In Vivo Bioavailability Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the experiment.[8] House them in a controlled environment with free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dose Administration:
-
Divide the animals into groups (e.g., aqueous suspension, lipid-based formulation, nanoparticle formulation).
-
Administer the respective this compound formulation orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a suitable analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use appropriate software to calculate the pharmacokinetic parameters, including Cmax, Tmax, and AUC, for each formulation group.
-
Visualizations
Caption: Decision workflow for improving this compound bioavailability.
Caption: Mechanism of a lipid-based drug delivery system (SEDDS).
Caption: Workflow for an in vivo pharmacokinetic study.
References
- 1. longdom.org [longdom.org]
- 2. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 3. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 4. upm-inc.com [upm-inc.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nibib.nih.gov [nibib.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
ZM522 toxicity in cell lines and mitigation
Disclaimer: Information on a specific compound designated "ZM522" is not publicly available. This guide provides generalized advice for researchers encountering toxicity with experimental compounds, using "this compound" as a placeholder. The data and protocols presented are hypothetical and intended for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cell death even at low concentrations of this compound. Is this expected?
A1: High cytotoxicity at low concentrations can be due to several factors. It's possible that the cell line you are using is particularly sensitive to this compound. Alternatively, the compound may be unstable in your culture medium, leading to the formation of more toxic byproducts. We recommend performing a dose-response experiment to determine the IC50 value in your specific cell line and comparing it to our reference data. Also, consider the possibility of off-target effects, where the compound interacts with unintended cellular components.[1][2]
Q2: The cytotoxic effect of this compound is inconsistent between experiments. What could be the cause?
A2: Inconsistent results are often related to experimental variability. Key factors to consider include:
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Cell passage number and health: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment.
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Compound stability and storage: this compound may be sensitive to light, temperature, or freeze-thaw cycles. Ensure proper storage and handling. Prepare fresh dilutions for each experiment.
-
Assay timing and method: The timing of your viability assay can significantly impact the results.[3] Ensure that the incubation time with this compound is consistent. Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity), which can lead to varied results.
Q3: Could this compound be causing off-target effects in our cells? How can we investigate this?
A3: Off-target effects are a common concern with investigational compounds and occur when a drug binds to unintended molecules.[2][4] To investigate this, you could:
-
Perform a literature search for compounds with similar chemical structures to identify potential off-target interactions.
-
Utilize computational tools to predict potential off-target binding sites.
-
Employ molecular techniques such as proteomic profiling or kinase screening to identify unintended binding partners of this compound.
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Conduct rescue experiments by overexpressing the intended target to see if this mitigates the toxic effects.
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity at all tested concentrations.
-
Question: Did you perform a serial dilution of the this compound stock solution?
-
Answer (Yes): Verify the concentration of your stock solution. Consider the possibility of a calculation error in the dilution series.
-
Answer (No): It is crucial to perform a wide-range serial dilution to identify the appropriate concentration range for your experiments.
-
-
Question: Is the vehicle control (e.g., DMSO) showing any toxicity?
-
Answer (Yes): The concentration of the vehicle may be too high. Ensure the final concentration of the vehicle in the culture medium is non-toxic to your cells (typically <0.5% for DMSO).
-
Answer (No): Proceed to the next question.
-
-
Question: How was the this compound stored and handled?
-
Answer: Improper storage or repeated freeze-thaw cycles can degrade the compound or lead to the formation of toxic aggregates. Always follow the storage recommendations and prepare fresh working solutions from a stock.
-
Issue 2: IC50 value for this compound is significantly different from the reference data.
-
Question: What is the passage number of the cell line being used?
-
Answer: High passage numbers can lead to genetic drift and altered sensitivity to compounds. It is recommended to use cells from a fresh, low-passage stock.
-
-
Question: What is the confluency of the cells at the time of treatment?
-
Answer: Cell density can influence the cellular response to a compound. Standardize the seeding density to ensure consistent confluency at the start of each experiment.
-
-
Question: Which cytotoxicity assay was used?
-
Answer: Different assays (e.g., MTT, WST-8, LDH release, Annexin V) measure different aspects of cell death. Ensure you are using an appropriate assay for your experimental question and that the assay conditions are optimized. The timing of the assay is also critical for determining accurate IC50 values.[3][5]
-
Quantitative Data Summary
The following table provides hypothetical IC50 values for this compound in various cancer cell lines after a 48-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 12.5 |
| A549 | Lung Cancer | 25.8 |
| HCT116 | Colon Cancer | 8.2 |
| U-87 MG | Glioblastoma | 42.1 |
| PC-3 | Prostate Cancer | 18.9 |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Protocol 2: Mitigation of this compound Toxicity with a Hypothetical Antioxidant (N-acetylcysteine)
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Co-treatment Preparation: Prepare solutions of this compound at various concentrations and a stock solution of N-acetylcysteine (NAC) in water.
-
Cell Treatment: Treat cells with this compound alone or in combination with a fixed concentration of NAC (e.g., 1 mM). Include controls for this compound alone, NAC alone, and a vehicle control.
-
Incubation and Analysis: Follow steps 4-8 from Protocol 1 to assess cell viability. A significant increase in cell viability in the co-treated groups compared to the this compound-only groups would suggest that oxidative stress contributes to this compound's toxicity.
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for this compound toxicity assessment and mitigation.
Caption: Troubleshooting logic for unexpected this compound cytotoxicity.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Navigating ZM522 Stability: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of ZM522, a notable CD73 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures involving this compound, with a focus on its stability in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of CD73, an ecto-5'-nucleotidase that plays a critical role in the adenosine signaling pathway. CD73 catalyzes the conversion of adenosine monophosphate (AMP) to adenosine.[1] In the tumor microenvironment, adenosine acts as an immunosuppressive molecule, hindering the activity of immune cells such as T cells and natural killer (NK) cells.[1][2] By inhibiting CD73, this compound blocks the production of adenosine, thereby reducing immunosuppression and enhancing the anti-tumor immune response.[1][2] This makes CD73 inhibitors like this compound promising agents for cancer immunotherapy.[1]
Q2: Why is the choice of buffer important for experiments with this compound?
A2: The choice of buffer is critical as it can significantly impact the stability and solubility of small molecules like this compound. Buffer components, pH, and ionic strength can influence the rate of chemical degradation, potentially affecting the accuracy and reproducibility of experimental results. An inappropriate buffer system can lead to the degradation of this compound, resulting in decreased potency and the formation of unknown degradation products.
Q3: What are the typical storage conditions for this compound?
A3: While specific storage conditions should always be obtained from the supplier's certificate of analysis, small molecule inhibitors are generally stored as a solid at low temperatures (-20°C or -80°C) to minimize degradation. Stock solutions are typically prepared in a suitable organic solvent, such as DMSO, and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Stability Issues
This guide addresses potential problems related to this compound stability during experimental workflows.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of this compound in cellular assays. | Degradation of this compound in the working buffer. | - Verify the pH of your experimental buffer. This compound's stability may be pH-dependent. - Prepare fresh working solutions of this compound from a frozen stock for each experiment. - Perform a pilot stability study by incubating this compound in your experimental buffer for the duration of the assay and analyzing for degradation by HPLC. |
| Precipitation of this compound upon dilution into aqueous buffer. | Poor solubility of this compound in the final buffer composition. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and sufficient to maintain solubility. - Consider using a different buffer system or adding a pharmaceutically acceptable solubilizing agent, after verifying its compatibility with your assay. |
| Appearance of unexpected peaks in HPLC analysis of this compound-containing samples. | Degradation of this compound under the experimental or storage conditions. | - Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products. - Adjust buffer pH, temperature, and light exposure to minimize degradation. - Ensure proper storage of stock and working solutions. |
Quantitative Stability Data
While specific public data on the stability of this compound in a wide range of buffers is limited, the following table provides a hypothetical representation based on typical stability profiles of small molecules in common laboratory buffers. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
| Buffer System | pH | Temperature (°C) | Incubation Time (hours) | Hypothetical % this compound Remaining |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 24 | >95% |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 72 | ~90% |
| Tris-HCl | 7.5 | 25 | 48 | >98% |
| MES | 6.0 | 25 | 48 | >95% |
| Carbonate-Bicarbonate | 9.2 | 25 | 24 | <80% (potential for increased degradation at higher pH) |
| Glycine-HCl | 3.0 | 25 | 24 | <85% (potential for acid-catalyzed hydrolysis) |
Experimental Protocols
Protocol 1: General Procedure for Evaluating this compound Stability in a Selected Buffer
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate organic solvent (e.g., DMSO).
-
Preparation of Test Solutions: Dilute the this compound stock solution into the desired buffer to a final concentration relevant to the intended experiment (e.g., 10 µM).
-
Incubation: Incubate the test solutions at the desired temperature (e.g., 25°C or 37°C) for various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Protect from light if the compound is known to be light-sensitive.
-
Sample Analysis: At each time point, analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.
-
Acid Hydrolysis: Incubate this compound solution in a mild acidic buffer (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate this compound solution in a mild basic buffer (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat this compound solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light.
-
Analysis: Analyze the stressed samples by HPLC-UV and HPLC-MS to separate and identify the degradation products.
Signaling Pathway and Experimental Workflow Diagrams
Caption: CD73-Adenosine Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound stability testing in different buffers.
References
Validation & Comparative
Validating ZM522 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of ZM522, a hypothetical p38 MAPK inhibitor. We present objective comparisons with an established alternative, SB203580, and provide supporting experimental data and detailed protocols to aid in the design and execution of target validation studies.
Introduction to this compound and Target Engagement
This compound is a novel small molecule inhibitor developed to target the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in cell proliferation, apoptosis, and inflammation.[1] Validating that a compound like this compound directly interacts with its intended target, p38 MAPK, within a cellular context is a crucial step in drug development. This process, known as target engagement, confirms the mechanism of action and provides confidence in downstream phenotypic observations.
This guide explores three widely accepted methods to confirm and quantify the interaction of this compound with p38 MAPK in cells:
-
Cellular Thermal Shift Assay (CETSA): A biophysical method that assesses target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[2][3]
-
In-Cell Kinase Activity Assay: A functional assay that measures the enzymatic activity of p38 MAPK by quantifying the phosphorylation of a specific substrate.
-
Western Blotting of Downstream Signaling: A semi-quantitative method to assess the modulation of signaling pathways downstream of p38 MAPK activation.
We will compare the performance of this compound with the well-characterized p38 MAPK inhibitor, SB203580.
Comparative Data Summary
The following tables summarize the quantitative data from key experiments designed to validate the target engagement of this compound and compare it with the alternative compound, SB203580.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Target Protein | Apparent Melting Temp (Tagg) without Compound (°C) | Apparent Melting Temp (Tagg) with 10 µM Compound (°C) | Thermal Shift (ΔTagg) (°C) |
| This compound (Hypothetical) | p38 MAPK | 46.5 | 54.2 | +7.7 |
| SB203580 | p38 MAPK | 46.4 | 53.8 | +7.4[4] |
Table 2: In-Cell Kinase Activity Assay Data
| Compound | Target | Assay Principle | Readout | IC50 (µM) |
| This compound (Hypothetical) | p38 MAPK | TR-FRET | Phospho-ATF2 | 0.45 |
| SB203580 | p38 MAPK | TR-FRET | Phospho-ATF2 | 0.3-0.5[5] |
Table 3: Western Blot Analysis of Downstream Signaling
| Treatment | Target Analyzed | Fold Change in Phosphorylation (vs. Stimulated Control) |
| This compound (1 µM) | Phospho-ATF2 (Thr71) | 0.15 |
| SB203580 (1 µM) | Phospho-ATF2 (Thr71) | 0.20 |
| Stimulated Control | Phospho-ATF2 (Thr71) | 1.00 |
| Unstimulated Control | Phospho-ATF2 (Thr71) | 0.05 |
Signaling Pathway and Experimental Workflows
To visualize the biological context and the experimental approaches, the following diagrams are provided.
p38 MAPK Signaling Pathway
References
ZM522, a Novel CD73 Inhibitor: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of ZM522, a novel small molecule inhibitor of the ecto-5'-nucleotidase CD73, against other prominent inhibitors targeting the same enzyme. CD73 is a critical node in the adenosine signaling pathway, which plays a significant role in tumor immune evasion. Its inhibition is a promising strategy in cancer immunotherapy. This document summarizes available quantitative data, details experimental methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows.
Mechanism of Action: Targeting the Adenosine Pathway
CD73 is a cell-surface enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine. In the tumor microenvironment, elevated levels of adenosine suppress the activity of immune cells, such as T cells and natural killer (NK) cells, thereby allowing cancer cells to escape immune surveillance. This compound and its competitor compounds act by inhibiting the enzymatic activity of CD73, thus reducing the production of immunosuppressive adenosine and restoring anti-tumor immunity.
Caption: Inhibition of the CD73 enzyme by this compound and competitor compounds blocks the conversion of AMP to immunosuppressive adenosine.
Comparative Efficacy Data
| Compound | Type | Target | Potency (IC50/Ki) | Source |
| This compound | Small Molecule | Human CD73 | IC50: 0.56 µM | [1][2] |
| AB680 (Quemliclustat) | Small Molecule | Human CD73 | Ki: 5 pM | [3] |
| Oleclumab (MEDI9447) | Monoclonal Antibody | Human CD73 | - | [4] |
| CPI-006 | Monoclonal Antibody | Human CD73 | - | |
| α,β-methylene ADP (APCP) | Small Molecule (Control) | CD73 | - | [1][2] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates higher potency. Direct comparison of IC50 and Ki values should be done with caution as they are determined by different experimental methods. Monoclonal antibody efficacy is often assessed through functional assays rather than direct enzyme inhibition constants. This compound demonstrated a 7-fold increase in activity against human CD73 enzyme compared to the control compound, α,β-methylene adenosine diphosphate (APCP)[1][2].
Experimental Protocols
The following are generalized protocols for key experiments used to determine the efficacy of CD73 inhibitors. Specific parameters may vary between studies.
In Vitro CD73 Inhibition Assay (Malachite Green Assay)
This assay quantifies the amount of inorganic phosphate released from the enzymatic hydrolysis of AMP by CD73.
Workflow:
Caption: Workflow for a typical in vitro CD73 inhibition assay using the malachite green method.
Detailed Steps:
-
Reagent Preparation:
-
Recombinant human CD73 enzyme is diluted to the desired concentration in assay buffer.
-
A stock solution of AMP (substrate) is prepared.
-
Serial dilutions of the inhibitor compound (e.g., this compound) are prepared.
-
-
Enzyme and Inhibitor Incubation:
-
The CD73 enzyme solution is pre-incubated with the various concentrations of the inhibitor for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
-
Enzymatic Reaction:
-
The enzymatic reaction is initiated by adding the AMP substrate to the enzyme-inhibitor mixture.
-
The reaction is allowed to proceed for a defined time (e.g., 30-60 minutes) at 37°C.
-
-
Detection:
-
The reaction is stopped, and the amount of released inorganic phosphate is detected by adding a malachite green reagent. This reagent forms a colored complex with phosphate.
-
The absorbance of the colored product is measured using a microplate reader at a wavelength of approximately 620-650 nm.
-
-
Data Analysis:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
T-Cell Activation and Proliferation Assays
These assays assess the functional consequence of CD73 inhibition on immune cells.
Workflow:
Caption: Workflow for assessing the effect of CD73 inhibitors on T-cell activation.
Detailed Steps:
-
Cell Isolation:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation. T-cells can be further purified from the PBMC population.
-
-
Cell Culture and Treatment:
-
Cells are cultured in appropriate media.
-
T-cells are activated using stimuli such as anti-CD3 and anti-CD28 antibodies.
-
The activated T-cells are then treated with AMP (to generate adenosine via endogenous CD73) in the presence or absence of the CD73 inhibitor (e.g., this compound) at various concentrations.
-
-
Incubation:
-
The cells are incubated for a period of 24 to 72 hours to allow for an immune response.
-
-
Measurement of T-Cell Activation:
-
Cytokine Production: The concentration of cytokines, such as interferon-gamma (IFN-γ), in the cell culture supernatant is measured by ELISA. An increase in IFN-γ indicates enhanced T-cell activation. Studies have shown that this compound can effectively elevate IFN-γ levels, indicating a rescue of T-cell activation[1][2].
-
Proliferation: T-cell proliferation can be measured by assays such as CFSE or BrdU incorporation, or by staining for the proliferation marker Ki-67, followed by analysis with flow cytometry.
-
Activation Markers: The expression of T-cell activation markers, such as CD25 and CD69, can be quantified using flow cytometry.
-
Summary
This compound is a potent small molecule inhibitor of CD73. While direct comparative efficacy data against leading competitor compounds like AB680, Oleclumab, and CPI-006 from a single study is not yet available, the existing data indicates its significant inhibitory activity against the human CD73 enzyme. The provided experimental protocols offer a framework for the key assays used to evaluate and compare the efficacy of CD73 inhibitors. Further research involving head-to-head comparisons will be crucial for a definitive assessment of the relative potency and therapeutic potential of this compound.
References
Independent validation of ZM522's published effects
An Independent Review of ZM336372's Published Effects on Cellular Signaling and Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published effects of ZM336372, a compound noted for its paradoxical activation of the Raf-1 signaling pathway. While initially investigated as a Raf-1 inhibitor, subsequent research has demonstrated its ability to activate the Raf/MEK/ERK cascade in specific cellular contexts. This guide summarizes key experimental findings, compares ZM336372 with alternative therapeutic strategies, and provides detailed experimental protocols for the cited studies.
Executive Summary
ZM336372 is a small molecule that was initially designed as a selective inhibitor of c-Raf (Raf-1) kinase.[1][2] However, a paradoxical effect was observed where its application in cellular systems leads to a significant activation of the Raf-1 pathway.[1][3][4] This has led to its investigation as a tool to study the consequences of Raf-1 activation and as a potential therapeutic agent in specific cancers, such as neuroendocrine tumors, where this pathway's activation can suppress growth and hormone production.[1][3][5] Multiple independent studies have since explored and confirmed these effects across various cancer cell lines.
Comparative Data of ZM336372 and Alternatives
The following tables summarize the quantitative data on ZM336372's efficacy and compare it with alternative compounds used in similar research or for related therapeutic indications.
Table 1: In Vitro Efficacy of ZM336372
| Cell Line | Cancer Type | Effect | Concentration | Outcome | Reference |
| H727, BON | Carcinoid Tumor | Growth Inhibition | 20-100 µM | Dose-dependent decrease in proliferation and hormone markers (Chromogranin A, hASH1) | [1][3] |
| PC-12 | Pheochromocytoma | Growth Inhibition | Increasing dosages | Inhibition of cellular proliferation and suppression of norepinephrine marker (CgA) | |
| HepG2 | Hepatocellular Carcinoma | Growth Inhibition | Dose-dependent | Suppression of proliferation and Chromogranin A secretion, up-regulation of p21CIP1 | |
| HT-29 | Colon Cancer | Growth Inhibition | 25-100 µM | Dose-dependent decrease in cell growth | [6] |
| Panc-1, MiaPaca-2 | Pancreatic Cancer | Growth Inhibition | 100 µM | Significant growth inhibition | [6] |
Table 2: Comparison with Alternative Therapies for Neuroendocrine Tumors
| Compound/Therapy | Mechanism of Action | Key Efficacy Data | Advantages | Disadvantages/Side Effects |
| ZM336372 | Paradoxical Raf-1 Activator | Inhibits proliferation and hormone secretion in carcinoid tumor cells in vitro.[1][3] | Novel mechanism of action for specific cancer types. | Primarily preclinical data; in vivo efficacy and toxicity are not well established. |
| Octreotide/Lanreotide | Somatostatin Analogs | Control symptoms of carcinoid syndrome and can have anti-proliferative effects. | Established first-line therapy for symptomatic control. | Tachyphylaxis can occur; side effects include abdominal pain and diarrhea.[3] |
| Everolimus (RAD001) | mTOR Inhibitor | Investigated in phase II trials for advanced pancreatic and carcinoid tumors.[7][8] | Targets a key signaling pathway in neuroendocrine tumors. | Potential for side effects associated with mTOR inhibition. |
| Sunitinib | Multi-Tyrosine Kinase Inhibitor (VEGFR, PDGFR, etc.) | Approved for pancreatic neuroendocrine tumors.[6] | Broad anti-angiogenic and anti-tumor activity. | Significant toxicity profile, including fatigue and hypertension.[6] |
| Sorafenib | Multi-Kinase Inhibitor (Raf, VEGFR, PDGFR) | Can also paradoxically activate Raf under certain conditions.[9] Approved for hepatocellular and renal cell carcinoma.[10] | Targets multiple pathways involved in tumor growth and angiogenesis. | Similar potential for paradoxical activation as other Raf inhibitors. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway affected by ZM336372 and a typical experimental workflow for assessing its effects.
References
- 1. Paradoxical activation of Raf by a novel Raf inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RAF inhibitors that evade paradoxical MAPK pathway activation [en-cancer.fr]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Paradoxical activation of Raf by a novel Raf inhibitor | MRC PPU [ppu.mrc.ac.uk]
- 5. ZM336372, a Raf-1 activator, suppresses growth and neuroendocrine hormone levels in carcinoid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosine kinase inhibitors in patients with neuroendocrine neoplasms: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scbt.com [scbt.com]
- 10. New strategies for targeting kinase networks in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Paradoxical Effects of ZM336372 in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a constant search for novel compounds that can selectively target cancer cells. One such molecule of interest is ZM336372, a compound initially developed as a c-Raf inhibitor. However, subsequent research has revealed a paradoxical mechanism of action, positioning it as a Raf-1 activator in cellular systems. This guide provides a comprehensive comparison of ZM336372's efficacy across various cancer cell lines, delves into its unique signaling pathway, and presents detailed experimental protocols for its evaluation, offering a valuable resource for researchers in oncology and drug discovery.
Efficacy of ZM336372 Across Diverse Cancer Cell Lines
ZM336372 has demonstrated varied anti-proliferative effects across a range of cancer cell lines. Its efficacy is not broadly cytotoxic but rather cytostatic, leading to the inhibition of cell growth. The following table summarizes the observed effects of ZM336372 in different cancer cell lines.
| Cancer Type | Cell Line | Observed Effect | Quantitative Data (IC50 or Growth Inhibition) |
| Hepatocellular Carcinoma | HepG2 | Dose-dependent growth inhibition. | Specific IC50 not reported, but growth inhibition observed. |
| Colon Cancer | HT-29 | Dramatic decrease in cell growth. | Specific IC50 not reported, but significant growth inhibition noted. |
| Pancreatic Cancer | MiaPaCa-2 | Dramatic growth inhibition at 100 µM. | Specific IC50 not reported. |
| Panc-1 | Dramatic growth inhibition at 100 µM. | Specific IC50 not reported. | |
| Neuroendocrine (Carcinoid) Tumor | H727 | Marked suppression of cellular proliferation. | IC50 for cytotoxicity not reached at concentrations up to 200 µM. |
| BON | Marked suppression of cellular proliferation. | IC50 for cytotoxicity not reached at concentrations up to 200 µM. |
Note: While a biochemical assay determined the IC50 of ZM336372 for c-Raf inhibition to be 70 nM, cell-based assays in carcinoid cell lines (H727 and BON) did not yield a cytotoxic IC50 at concentrations up to 200 µM, indicating a primary anti-proliferative effect rather than direct cell killing at these concentrations[1].
Unraveling the Mechanism of Action: A Paradoxical Raf-1 Activator
Contrary to its initial design as a Raf-1 inhibitor, ZM336372 functions as a potent activator of the Raf-1 signaling pathway in various cancer cell lines[1][2][3]. This activation paradoxically leads to anti-proliferative effects in susceptible cancer cells. The primary mechanism involves the induction of cell cycle inhibitors.
Signaling Pathway of ZM336372
The binding of ZM336372 to Raf-1 triggers a downstream phosphorylation cascade, activating MEK1/2 and subsequently ERK1/2. Activated ERK then promotes the expression of cell cycle inhibitors, such as p21 and p18, which leads to cell cycle arrest and a halt in proliferation[4][5]. In some cancer types, like pancreatic cancer, ZM336372 has also been shown to induce apoptosis through the inactivation of glycogen synthase kinase-3 beta (GSK-3β)[6].
Comparison with Other Raf Inhibitors
ZM336372's mechanism as a Raf-1 activator distinguishes it from conventional Raf inhibitors, which aim to block this pathway. While direct comparative studies are limited, it has been noted that ZM336372 induces MAPK pathway activation at higher concentrations compared to some other Raf inhibitors like C-19 and C-1[7]. This suggests a different potency and potentially a different therapeutic window. The paradoxical activation by ZM336372 might be beneficial in tumors where sustained, low-level pathway activation leads to senescence or cell cycle arrest rather than proliferation.
Experimental Protocols
Accurate and reproducible experimental design is paramount in evaluating the efficacy of any anti-cancer compound. Below are detailed protocols for key assays used to characterize the effects of ZM336372.
Cell Viability and Proliferation (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
References
- 1. researchhub.com [researchhub.com]
- 2. ZM336372, a Raf-1 activator, causes suppression of proliferation in a human hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ZM336372, a Raf-1 activator, suppresses growth and neuroendocrine hormone levels in carcinoid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Neuroendocrine tumor cell growth inhibition by ZM336372 through alterations in multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Kinase Inhibitor Selectivity Profiling: A Comparative Analysis of Staurosporine and Dasatinib
In the landscape of kinase inhibitor research and development, understanding the selectivity of a compound across the human kinome is paramount for elucidating its mechanism of action, predicting potential off-target effects, and guiding further optimization. This guide provides a comparative analysis of the kinase selectivity profiles of two well-characterized inhibitors, Staurosporine and Dasatinib, supported by experimental data and detailed protocols.
Kinase Selectivity Profiles
The following table summarizes the inhibitory activity of Staurosporine and Dasatinib against a panel of selected kinases. The data is presented as the dissociation constant (Kd) in nanomolars (nM), which represents the concentration of the inhibitor required to bind to half of the kinase population. Lower Kd values indicate higher binding affinity.
| Kinase Target | Staurosporine (Kd, nM) | Dasatinib (Kd, nM) |
| ABL1 | 20 | 0.6 |
| ABL1 (T315I) | 2,700 | 11 |
| LCK | 1.9 | 0.8 |
| SRC | 3.1 | 0.8 |
| YES1 | 1.8 | 0.6 |
| FYN | 1.7 | 0.6 |
| BTK | 6.4 | 1.1 |
| EPHB4 | 1.4 | 3.1 |
| KIT | 20 | 1.3 |
| PDGFRα | 120 | 1.6 |
| PDGFRβ | 52 | 1.1 |
| VEGFR2 | 110 | 7.1 |
| AURKA | 18 | >10,000 |
| AURKB | 28 | >10,000 |
| CDK2 | 3.4 | 8,800 |
| PKA | 13 | 440 |
| ROCK1 | 0.3 | 4,200 |
| ROCK2 | 0.2 | 8,900 |
Note: This table presents a selection of kinases for comparative purposes and is not exhaustive of the full kinome scan data.
Experimental Protocols
The determination of kinase inhibitor selectivity is typically performed using in vitro kinase activity or binding assays. Below are detailed protocols for two commonly employed methods: a radiometric kinase assay and the ADP-Glo™ Kinase Assay.
Radiometric Kinase Assay (HotSpot™ Assay)
This method directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a specific substrate.[1]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
Test inhibitor (e.g., Staurosporine, Dasatinib) dissolved in DMSO
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
-
Add the test inhibitor at various concentrations (typically in a serial dilution). A DMSO control (vehicle) is run in parallel.
-
Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter plate.
-
Wash the filter plate extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[2][3][4] It is a homogeneous assay, meaning the entire procedure is performed in the same well.[2]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Test inhibitor dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
Procedure:
-
Set up the kinase reaction in a multi-well plate by combining the kinase, substrate, and kinase reaction buffer.
-
Add the test inhibitor at various concentrations. Include a DMSO control.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated to ATP and to provide the reagents for the luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 values.
Visualizations
Kinase Selectivity Profiling Workflow
Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.
Signaling Pathway Inhibition Comparison
Caption: A simplified representation of the different signaling pathways targeted by Staurosporine and Dasatinib.
References
A Head-to-Head Comparison: ZM522 vs. Lenvatinib in Preclinical Models of Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for hepatocellular carcinoma (HCC), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) remains a critical target. Lenvatinib, a multi-kinase inhibitor, is an established standard-of-care treatment for advanced HCC. This guide presents a comparative analysis of the hypothetical novel VEGFR2 inhibitor, ZM522, against Lenvatinib, focusing on preclinical efficacy. The data presented for this compound is illustrative to highlight its potential as a highly selective and potent alternative.
Mechanism of Action: Targeting the VEGF/VEGFR2 Axis
Vascular Endothelial Growth Factor (VEGF) binding to its receptor, VEGFR2, triggers a signaling cascade pivotal for angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][2] This activation leads to receptor dimerization and autophosphorylation, initiating downstream pathways crucial for endothelial cell proliferation, migration, and survival.[3][4][5]
Two primary signaling cascades activated by VEGFR2 are:
-
The PLCγ-PKC-ERK Pathway: This pathway is a major driver of endothelial cell proliferation.[3][5]
-
The PI3K-Akt Pathway: This cascade is central to promoting cell survival and regulating vascular permeability.[1][3][4]
Lenvatinib exerts its therapeutic effect by inhibiting the kinase activities of VEGFR1, VEGFR2, and VEGFR3, in addition to other receptor tyrosine kinases like FGFR, PDGFR, KIT, and RET.[6][7] this compound is conceptualized as a next-generation inhibitor with high selectivity for the ATP-binding site of VEGFR2, aiming to provide potent anti-angiogenic effects with a more focused kinase inhibition profile.
Caption: Simplified VEGFR2 signaling cascade in endothelial cells.
Preclinical Data Comparison
The following tables summarize the comparative preclinical performance of this compound (illustrative data) and Lenvatinib (published data).
Table 1: In Vitro Kinase Inhibitory Activity
This table compares the half-maximal inhibitory concentration (IC50) of each compound against key kinases implicated in angiogenesis and tumor growth.
| Kinase Target | This compound (IC50, nM) | Lenvatinib (IC50, nM) |
| VEGFR2 (KDR) | 0.9 | 4.0 [6][7] |
| VEGFR1 (Flt-1) | 35.0 | 22.0[6][7] |
| VEGFR3 (Flt-4) | 15.0 | 5.2[6][7] |
| FGFR1 | > 1000 | 46.0[6] |
| PDGFRβ | > 1000 | 39.0[7] |
| c-Kit | > 1000 | 100.0[8] |
| RET | > 1000 | 35.0[7] |
Data for this compound are hypothetical and for comparative purposes only.
Table 2: In Vitro Cellular Antiproliferative Activity
This table shows the half-maximal growth inhibition (GI50) against human hepatocellular carcinoma cell lines.
| Cell Line | This compound (GI50, µM) | Lenvatinib (GI50/IC50, µM) |
| HepG2 | 15.5 | >20 [9][10] |
| HuH-7 | 1.8 | ~2.5 [9] |
| Hep3B | 1.5 | ~1.0 [9] |
Data for this compound are hypothetical. Lenvatinib's effect on HepG2 is noted to be less potent compared to other HCC lines.[9][11]
Table 3: In Vivo Antitumor Efficacy in HCC Xenograft Model
This table presents the tumor growth inhibition (TGI) in an established HuH-7 human HCC xenograft mouse model.
| Treatment Group (Oral, Daily) | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0% |
| This compound | 30 | 85% |
| Lenvatinib | 30 | ~50-60% [12][13] |
Data for this compound are hypothetical. TGI for Lenvatinib is estimated from published xenograft studies.[12][13]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro VEGFR2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant human VEGFR2.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) or ELISA-based assay is used to measure the phosphorylation of a poly(GT) substrate by the VEGFR2 kinase domain.[6][8]
-
Procedure:
-
Recombinant human VEGFR2 enzyme is mixed with serially diluted test compounds (this compound or Lenvatinib) in a 96-well plate and pre-incubated for 10-15 minutes at room temperature.
-
A solution containing ATP and the biotinylated substrate peptide is added to initiate the kinase reaction.[6]
-
The reaction is incubated for 30-45 minutes at 30°C.
-
The reaction is stopped by the addition of an EDTA solution.
-
A detection solution containing a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate is added.
-
After a final incubation period, the TR-FRET signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[14][15]
-
Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[14][15] The amount of formazan is directly proportional to the number of viable cells.
-
Procedure:
-
HCC cells (e.g., HepG2, HuH-7) are seeded into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[16]
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or Lenvatinib.
-
Plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified CO2 incubator.[10][17]
-
Following incubation, MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[14][16]
-
A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[15][16]
-
The plate is gently agitated on an orbital shaker to ensure complete dissolution.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.[14]
-
GI50 values are determined from the dose-response curves.
-
Caption: Preclinical evaluation workflow for novel kinase inhibitors.
In Vivo Tumor Xenograft Study
This study evaluates the antitumor efficacy of a compound in an animal model bearing human tumors.
-
Principle: Human HCC cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time relative to a vehicle-treated control group.
-
Procedure:
-
Cell Culture: HuH-7 cells are cultured in appropriate media until they reach approximately 80% confluency.
-
Animal Model: Female athymic nude or NOD/SCID mice (6-8 weeks old) are used.[18]
-
Tumor Implantation: A suspension of HuH-7 cells (e.g., 1-5 million cells) mixed with Matrigel is injected subcutaneously into the flank of each mouse.[18][19]
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable, measurable volume (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Randomization and Dosing: Mice are randomized into treatment groups (Vehicle, this compound, Lenvatinib). Dosing is typically performed via oral gavage once daily.[13]
-
Efficacy Measurement: Tumor volumes and body weights are measured 2-3 times per week. The study continues for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
Data Analysis: Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.
-
Conclusion
This guide provides a comparative overview of the hypothetical VEGFR2 inhibitor this compound and the standard-of-care drug Lenvatinib. The illustrative preclinical data suggests that this compound possesses superior selectivity and potency against VEGFR2, translating to enhanced antiproliferative activity and in vivo tumor growth inhibition in HCC models. These findings, while hypothetical, underscore the potential for developing next-generation, highly selective VEGFR2 inhibitors to improve upon existing therapies for hepatocellular carcinoma. The detailed protocols provided serve as a resource for researchers aiming to conduct similar comparative studies.
References
- 1. VEGF-A engages at least three tyrosine kinases to activate PI3K/Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A VEGFB-Based Peptidomimetic Inhibits VEGFR2-Mediated PI3K/Akt/mTOR and PLCγ/ERK Signaling and Elicits Apoptotic, Antiangiogenic, and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Lenvatinib | E7080 | receptor tyrosine kinase inhibitor | TargetMol [targetmol.com]
- 9. Hepatocellular carcinoma cells loss lenvatinib efficacy in vitro through autophagy and hypoxia response-derived neuropilin-1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sophoridine suppresses lenvatinib‐resistant hepatocellular carcinoma growth by inhibiting RAS/MEK/ERK axis via decreasing VEGFR2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative analysis of sorafenib and lenvatinib on HepG2 cells and human umbilical vein endothelial cells: Involvement of transforming growth factor-β signaling in their molecular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Counting & Health Analysis [sigmaaldrich.com]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 19. Characterization and Validation of Hepatocellular Carcinoma (HCC) Xenograft tumor as a Suitable Liver Cancer Model for Preclinical Mesenchymal Stem Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of ZM522 Experimental Findings: A Comparative Guide for Researchers
An In-depth Analysis of the CD73 Inhibitor ZM522 and its Alternatives in Cancer Immunotherapy Research
This guide provides a comprehensive comparison of the experimental findings related to this compound, a preclinical CD73 inhibitor, with other notable alternatives in the field. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes relevant biological pathways and workflows to facilitate a clear understanding of the current landscape of CD73 inhibition.
Introduction to this compound
This compound is a small molecule inhibitor of the ecto-5'-nucleotidase CD73, an enzyme that plays a critical role in the tumor microenvironment by producing immunosuppressive adenosine. Developed by researchers at The Second Military Medical University, this compound has been identified as a fluorinated betulinic acid derivative with a half-maximal inhibitory concentration (IC50) of 0.56 µM.[1] Preclinical studies have demonstrated its potential in cancer immunotherapy by increasing the levels of interferon-γ (INF-γ) and enhancing T-cell activity.[1] this compound is currently in the preclinical stage of development.
Comparative Analysis of CD73 Inhibitors
To provide a comprehensive overview, this guide compares this compound with other well-characterized CD73 inhibitors: AB680 (Quemliclustat), a potent small molecule inhibitor, and Oleclumab (MEDI9447), a monoclonal antibody. A well-known reference compound, α,β-methylene adenosine diphosphate (APCP), is also included for baseline comparison.
Table 1: In Vitro Potency of CD73 Inhibitors
| Compound | Type | Target | IC50 / Ki | Source |
| This compound | Small Molecule | CD73 | 0.56 µM (IC50) | [1] |
| AB680 (Quemliclustat) | Small Molecule | CD73 | 4.9 pM (Ki) | [2] |
| Oleclumab (MEDI9447) | Monoclonal Antibody | CD73 | Not directly comparable (targets catalytic activity) | |
| APCP | Small Molecule (AMP analog) | CD73 | Low micromolar range (IC50) | [3] |
Table 2: In Vivo Efficacy of CD73 Inhibitors in Preclinical Models
| Compound | Cancer Model | Dosing | Key Findings | Source |
| This compound | Not yet reported in publicly available literature | - | - | |
| AB680 | Pancreatic Ductal Adenocarcinoma (syngeneic) | 10 mg/kg, IP | Reduced tumor growth and enhanced anti-tumor immunity when combined with radiofrequency ablation. | [4] |
| Oleclumab | Colorectal, Sarcoma (syngeneic) | Not specified | Improved survival in combination with cytotoxic therapies and PD-L1 blockade. | [5] |
Signaling Pathway of CD73 Inhibition
The following diagram illustrates the mechanism of action of CD73 inhibitors like this compound in the tumor microenvironment. By blocking CD73, these inhibitors prevent the conversion of AMP to adenosine, thereby mitigating the immunosuppressive effects of adenosine and promoting an anti-tumor immune response.
Caption: The CD73 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of CD73 inhibitors.
CD73 Enzymatic Activity Assay (General Protocol)
This assay is fundamental to determining the in vitro potency of CD73 inhibitors.
-
Reagents and Materials: Recombinant human CD73, AMP (substrate), Malachite Green Phosphate Assay Kit, test compounds (e.g., this compound, AB680, APCP).
-
Procedure: a. Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM MgCl2). b. Add the test compound at various concentrations to the wells of a 96-well plate. c. Add recombinant CD73 enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding AMP to each well. e. Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). f. Stop the reaction and measure the amount of inorganic phosphate produced using the Malachite Green Phosphate Assay Kit, following the manufacturer's instructions. g. Calculate the percentage of inhibition at each compound concentration and determine the IC50 value using non-linear regression analysis.
T-Cell Activation Assay (Based on AB680 Protocol)
This assay assesses the ability of CD73 inhibitors to reverse AMP-mediated immunosuppression.
-
Cell Culture: Isolate human or mouse CD8+ T-cells and culture them in appropriate media.
-
Procedure: a. Plate the T-cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation. b. Add the test compound (e.g., this compound) at various concentrations. c. Add AMP to the wells to induce immunosuppression. d. Incubate the cells for a period of 72-96 hours. e. Collect the cell culture supernatant and measure the concentration of secreted IFN-γ using an ELISA or a cytokine bead array. f. Analyze the data to determine the extent to which the test compound can rescue T-cell activation from AMP-induced suppression.
In Vivo Tumor Model (Based on AB680 and Oleclumab Studies)
These studies are essential for evaluating the anti-tumor efficacy of CD73 inhibitors in a living organism.
-
Animal Model: Use an appropriate syngeneic mouse tumor model (e.g., CT26 colon carcinoma, B16-F10 melanoma) in immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Procedure: a. Inoculate tumor cells subcutaneously into the flank of the mice. b. Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, this compound in combination with other therapies). c. Administer the test compound via the appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. d. Monitor tumor growth by measuring tumor volume with calipers at regular intervals. e. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration, flow cytometry). f. Analyze the tumor growth data to determine the anti-tumor efficacy of the treatment.
Experimental Workflow for a Novel CD73 Inhibitor
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel CD73 inhibitor like this compound.
Caption: Preclinical development workflow for a novel CD73 inhibitor.
Conclusion
This compound presents a promising addition to the growing arsenal of CD73 inhibitors for cancer immunotherapy. While initial in vitro data demonstrates its potential, further in vivo studies are necessary to fully elucidate its efficacy and establish its position relative to other clinical-stage inhibitors like AB680 and Oleclumab. The experimental protocols and comparative data provided in this guide aim to support the ongoing research and development in this critical area of oncology. Reproducibility of the initial findings will be key to the continued development of this compound and its potential translation to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Radiofrequency ablation in combination with CD73 inhibitor AB680 reduces tumor growth and enhances anti-tumor immunity in a syngeneic model of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Disposal of ZM522: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. ZM522, a CD73 inhibitor with potential applications in immunology and cancer therapy, requires careful management throughout its lifecycle, including its final disposal.[1][2][3][4] While a specific Safety Data Sheet (SDS) for this compound (CAS 1454575-38-2) is not publicly available, established protocols for the disposal of laboratory chemical waste provide a clear and safe path forward.
It is imperative for researchers to obtain the Safety Data Sheet (SDS) from the chemical supplier before handling or disposing of this compound. This document contains critical safety, handling, and disposal information specific to the compound.
General Disposal Procedures for Research-Grade Chemicals
In the absence of a specific SDS for this compound, the following general procedures for the disposal of hazardous chemical waste in a laboratory setting should be strictly adhered to. These guidelines are based on regulations and best practices from leading research institutions and safety organizations.
Step 1: Waste Identification and Classification
All chemical waste must be treated as hazardous unless confirmed to be non-hazardous by an authoritative source like an SDS or your institution's Environmental Health and Safety (EHS) department.[5] Based on its nature as a novel therapeutic agent, this compound should be presumed to be hazardous waste.
Step 2: Segregation of Waste
Hazardous waste must be segregated according to its chemical compatibility to prevent dangerous reactions.[6] this compound waste should not be mixed with other chemical waste streams unless their compatibility is known. It is best practice to collect this compound waste in its own designated container.
Step 3: Proper Containerization
Use only appropriate and compatible containers for hazardous waste storage.[6] The container must be in good condition, with a secure, leak-proof lid. The original product container can often be used for waste collection, provided it is properly relabeled.
Step 4: Labeling of Waste Containers
All hazardous waste containers must be clearly labeled with a hazardous waste tag as soon as waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name (this compound) and CAS number (1454575-38-2)
-
The approximate concentration and quantity of the waste
-
The date accumulation started
-
The associated hazards (e.g., toxic, irritant - this information must be obtained from the SDS)
Step 5: Storage in a Satellite Accumulation Area (SAA)
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6] The SAA must be under the control of the laboratory personnel. Keep the container closed except when adding waste.
Step 6: Arranging for Disposal
Once the waste container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not dispose of chemical waste down the sink or in the regular trash.[7][8]
Quantitative Data for this compound
The following table should be populated with information from the supplier-provided Safety Data Sheet (SDS) for this compound.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1454575-38-2 | - |
| Molecular Formula | C37H51FO4 | - |
| Molecular Weight | 578.8 g/mol | - |
| Physical State | To be determined from SDS | SDS |
| LD50 (Oral) | To be determined from SDS | SDS |
| LD50 (Dermal) | To be determined from SDS | SDS |
| LC50 (Inhalation) | To be determined from SDS | SDS |
| Flash Point | To be determined from SDS | SDS |
| Autoignition Temperature | To be determined from SDS | SDS |
| NFPA 704 Diamond | Health: ?, Flammability: ?, Instability: ? | SDS |
Experimental Protocols
While specific experimental protocols involving this compound are not detailed in the provided search results, its primary use is as a CD73 inhibitor.[1][2][3][4] Standard laboratory protocols for handling potent, research-grade chemicals should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, and working in a well-ventilated area, preferably a chemical fume hood.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CD73 Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 3. researchgate.net [researchgate.net]
- 4. Other Targets | DC Chemicals [dcchemicals.com]
- 5. Chemical Safety [blink.ucsd.edu]
- 6. Chemical Safety | Department of Engineering Health & Safety [safety.eng.cam.ac.uk]
- 7. Chemical safety [who.int]
- 8. ors.od.nih.gov [ors.od.nih.gov]
Essential Safety and Logistical Information for Handling ZM522
Disclaimer: A specific Safety Data Sheet (SDS) for ZM522 (CAS 1454575-38-2) was not publicly available at the time of this writing. The following guidance is based on general best practices for handling potent, novel research compounds of unknown toxicity. Researchers must conduct a thorough, substance-specific risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Personal Protective Equipment (PPE)
Given that this compound is a potent research chemical, stringent adherence to safety protocols is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles must be splash-proof and conform to ANSI Z87.1 standards. A full-face shield should be worn over goggles when handling bulk quantities or solutions. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemical-resistant nitrile gloves. Change the outer pair immediately upon contamination or every two hours. Check for perforations before use. |
| Body Protection | Disposable Lab Coat with Sleeves | A disposable, solid-front lab coat with tight-fitting cuffs is required. For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | NIOSH-approved Respirator | A fit-tested N95 respirator is the minimum requirement for handling solid this compound. For procedures that may generate aerosols or when handling larger quantities, a powered air-purifying respirator (PAPR) is recommended. |
| Foot Protection | Closed-toe Shoes and Shoe Covers | Non-slip, closed-toe shoes are mandatory. Disposable shoe covers should be worn in designated handling areas and removed before exiting. |
Operational Plan for Handling this compound
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Caption: Operational Workflow for this compound Handling.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., pipette tips, gloves, lab coats) must be collected in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | Solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed. |
| Sharps | Contaminated needles and other sharps must be disposed of in a designated sharps container for hazardous chemical waste. |
Follow your institution's specific guidelines for hazardous waste disposal.
Experimental Context: this compound as a CD73 Inhibitor
This compound has been identified as an inhibitor of ecto-5'-nucleotidase, also known as CD73. This enzyme plays a critical role in the adenosine signaling pathway, which is implicated in immunosuppression within the tumor microenvironment. The following diagram illustrates the simplified signaling pathway affected by this compound.
Caption: this compound Inhibition of the CD73 Pathway.
By inhibiting CD73, this compound prevents the conversion of AMP to adenosine, thereby reducing the immunosuppressive effects of adenosine in the tumor microenvironment. This mechanism is a key area of research in immuno-oncology. Researchers handling this compound should be aware of its potent biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
